Geranic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYZQXUYZJNEHD-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10109997 | |
| Record name | trans-Geranic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Colourless viscous liquid; Faint floral aroma | |
| Record name | Geranic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (E,Z)-Geranic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E,Z)-Geranic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.959 | |
| Record name | (E,Z)-Geranic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4698-08-2, 459-80-3 | |
| Record name | trans-Geranic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decaprenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GERANIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Octadienoic acid, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Geranic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethylocta-2,6-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10797G3M5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources and Biosynthesis of Geranic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranic acid, a monoterpenoid carboxylic acid, has garnered significant interest in the pharmaceutical, cosmetic, and flavor industries due to its diverse biological activities, including antifungal and tyrosinase inhibitory effects. This document provides a comprehensive overview of the natural occurrences of this compound and the intricate biosynthetic pathways elucidated in various organisms. It aims to serve as a technical resource for professionals engaged in the research and development of natural products and novel therapeutic agents.
Natural Sources of this compound
This compound is found in a variety of natural sources, including plants, microorganisms, and as a metabolic product in animals.
Plant Sources
This compound is a constituent of the essential oils of several aromatic plants. Lemongrass (Cymbopogon citratus) is a particularly well-documented source, where this compound contributes to its biological properties.[1][2] Other plant species reported to contain this compound include other Cymbopogon species, Daphne odora, and Pelargonium graveolens.[3][4][5][6] It has also been identified in bitter orange and lemon balm.[7]
Microbial Sources
A diverse array of microorganisms, including bacteria and fungi, are capable of producing this compound. This production can occur either through the biotransformation of precursors like geraniol or via de novo biosynthesis from simple carbon sources.
Microorganisms known to produce this compound include:
-
Bacteria: Acetobacter sp., Gluconobacter sp., Acinetobacter sp., Pseudomonas putida, Rhodococcus sp., and Alcaligenes defragrans.[8][10][11]
Metabolically engineered strains of Pseudomonas putida and Escherichia coli have been developed for the enhanced production of this compound.[8][12][13]
Animal Metabolism
This compound has been identified as a metabolite in mammals. Following the oral administration of geraniol or citral to rabbits, rats, and humans, this compound and its further oxidized product, Hildebrandt acid, have been detected in urine.[14] This indicates the presence of enzymatic machinery in animals capable of converting acyclic monoterpenoids.[14]
Biosynthesis of this compound
The biosynthesis of this compound primarily proceeds through the oxidation of geraniol. This process has been studied in plants and various microorganisms. De novo synthesis from central carbon metabolism has also been achieved in engineered microbes.
Biosynthesis in Plants
In plants, the biosynthesis of this compound is a two-step enzymatic process originating from geraniol.[15]
-
Oxidation of Geraniol to Geranial: Geraniol is first oxidized to its corresponding aldehyde, geranial (a component of citral). This reaction is catalyzed by the enzyme geraniol dehydrogenase .[8][15]
-
Oxidation of Geranial to this compound: Geranial is then further oxidized to this compound. This step is catalyzed by citral dehydrogenase .[8][9]
Biosynthesis in Microorganisms
Microorganisms employ two primary strategies for this compound production: biotransformation of geraniol and de novo synthesis.
Many microorganisms can convert geraniol into this compound through a pathway analogous to that in plants, involving the sequential action of geraniol dehydrogenase and geranial (citral) dehydrogenase.[8][9] This NAD+-dependent process has been harnessed for the efficient production of this compound from geraniol.[8]
Metabolic engineering has enabled the de novo production of this compound in host organisms like E. coli and P. putida.[12][13] These strategies typically involve:
-
Precursor Supply: Heterologous expression of biosynthetic pathways to provide the C10 precursor, geranyl diphosphate (GPP). Common pathways include the mevalonate (MVA) pathway or the isopentenol utilization pathway (IUP).[13]
-
Conversion to Geraniol: GPP is converted to geraniol by the action of a geraniol synthase .
-
Oxidation to this compound: The host's endogenous or heterologously expressed alcohol and aldehyde dehydrogenases then catalyze the two-step oxidation of geraniol to this compound.[13]
Quantitative Data
The following tables summarize the quantitative data available from the cited literature on this compound production and activity.
Table 1: Microbial Production of this compound
| Microorganism | Substrate | Titer/Yield | Fermentation Time (h) | Reference |
| Mucor irregularis IIIMF4011 | Geraniol (20 mM) | 97-100% conversion | 72 | [8][9] |
| Mucor irregularis IIIMF4011 (3L Fermentor) | Geraniol | 98.89% conversion | Not specified | [8][16] |
| Engineered Pseudomonas putida DSM 12264 | Isopentenols (2 g/L) | 764 mg/L | 24 | [12][13] |
| Engineered Pseudomonas putida | Glycerol | 193 mg/L | Not specified | [12] |
| Alcaligenes defragrans | α-phellandrene | 0.5 mM | Not specified | [10][11] |
| Alcaligenes defragrans | β-myrcene | 508 µM | 48 | [10] |
| Rhodococcus sp. GR3 | Geraniol | 54.6% yield | Not specified | [2] |
Table 2: Biological Activity of this compound
| Activity | Target | IC50 Value | Source | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.14 mM (trans-isomer) | Cymbopogon citratus | [1][2] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 2.3 mM (cis-isomer) | Cymbopogon citratus | [1][2] |
Experimental Protocols
This section outlines the general methodologies for key experiments related to this compound research.
Microbial Biotransformation of Geraniol
Objective: To convert geraniol to this compound using a microbial catalyst.
Protocol:
-
Inoculum Preparation: Aseptically inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth for fungi) with the desired microorganism. Incubate at an appropriate temperature (e.g., 28°C) with shaking (e.g., 200 rpm) for a specified period (e.g., 48 hours) to obtain a seed culture.[9]
-
Biomass Preparation: Harvest the microbial cells from the seed culture by centrifugation.
-
Biotransformation Reaction: Resuspend the microbial biomass in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Add the substrate, geraniol, to a final concentration (e.g., 20 mM).[8]
-
Incubation: Incubate the reaction mixture under optimized conditions of temperature and agitation for a predetermined duration (e.g., 72 hours).[8]
-
Extraction and Analysis: After incubation, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). Analyze the organic extract for the presence and quantity of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[17]
De Novo Biosynthesis in a Fermentor
Objective: To produce this compound from a simple carbon source using a metabolically engineered microorganism in a controlled fermentor environment.
Protocol:
-
Fermentor Preparation: Prepare and sterilize the fermentation medium (e.g., E2 medium with glycerol) in a fermentor.[12]
-
Inoculation: Inoculate the fermentor with a seed culture of the engineered microorganism.
-
Fermentation: Control the fermentation parameters such as temperature (e.g., 30°C), pH, dissolved oxygen, and agitation.[8]
-
Induction: If using an inducible expression system, add the inducer (e.g., L-rhamnose) at a specific point during the cultivation to trigger the expression of the biosynthetic pathway genes.[12]
-
Sampling and Analysis: Periodically take samples from the fermentor to monitor cell growth and the concentration of this compound in the culture medium using HPLC or GC-MS.[12]
Purification of this compound
Objective: To isolate and purify this compound from a crude mixture.
General Methods:
-
Solvent Extraction: Utilize the differential solubility of this compound in a mixture of immiscible solvents to separate it from impurities.[18]
-
Crystallization: Purify this compound by dissolving the crude product in a suitable solvent and then inducing crystallization by changing the temperature or solvent composition.[18]
-
Chromatography: Employ chromatographic techniques such as column chromatography or preparative HPLC for high-purity separation of this compound from complex mixtures.[18]
Visualizations
Biosynthetic Pathways
Caption: Enzymatic conversion of geraniol to this compound.
Caption: De novo biosynthetic route to this compound in engineered microbes.
Experimental Workflow
Caption: Experimental workflow for this compound production and analysis.
References
- 1. Identification of this compound, a tyrosinase inhibitor in lemongrass (Cymbopogon citratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. geneticsmr.com [geneticsmr.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. This compound, 459-80-3 [thegoodscentscompany.com]
- 8. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Geranylgeranoic acid, a bioactive and endogenous fatty acid in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [guidechem.com]
The Biological Activity of Geranic Acid: A Technical Guide for Drug Development Professionals
Introduction: Geranic acid, a naturally occurring acyclic monoterpenoid, is gaining significant attention within the scientific community for its diverse range of biological activities. This document provides an in-depth technical overview of the current state of research into this compound, focusing on its therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development. This compound's demonstrated antimicrobial, anti-inflammatory, anticancer, and antihyperglycemic properties make it a compelling candidate for further investigation and development.
Antimicrobial and Antibiofilm Activity
This compound exhibits significant antimicrobial properties, particularly when formulated as a deep eutectic solvent with choline, known as Choline and this compound (CAGE). This formulation has shown broad-spectrum efficacy against a range of pathogens, including multidrug-resistant strains.
The primary mechanism of action for CAGE involves the disruption and thinning of bacterial cell membranes. Molecular modeling and experimental data suggest that the geranate ion and this compound work in concert. The positively charged choline is attracted to the negatively charged bacterial membrane, facilitating the insertion of the lipophilic this compound components into the lipid bilayer.[1][2][3] This integration perturbs membrane homeostasis and increases fluidity, ultimately leading to cell death without causing cell lysis.[4]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of the CAGE formulation has been quantified against several clinically relevant pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
| Formulation | Pathogen(s) | Assay | Concentration | Effect | Reference |
| Choline Geranate (CAGE) | ESKAPE Pathogens | MBEC | 3.56 mM (0.156% v:v) | Eradication of 72-hour old biofilms within 2 hours | [4][5] |
| Choline Geranate (CAGE) | Staphylococcus aureus | Time-Kill Study | 0.1% v:v | >3-log10 reduction in biofilm viability in 15 minutes | [4][5] |
| This compound/Geranate Buffer | Staphylococcus aureus | MBEC | 2.5% v:v (144 mM) at pH 6.4 | Biofilm eradication | [4] |
| This compound/Geranate Buffer | Staphylococcus aureus | MBEC | >10% v:v (>577 mM) at pH 8.4 | Biofilm eradication | [4] |
| Choline Geranate (CAGE) | Escherichia coli | MBC | Correlated with this compound content | Bactericidal | [1][3] |
| Choline Geranate (CAGE) | Various Bacteria | MIC/MBC | 6.5–13 mM | Bacteriostatic | [6] |
| Choline Geranate (CAGE) | Various Bacteria | MIC/MBC | ≥26 mM | Bactericidal | [6] |
MBEC: Minimum Biofilm Eradication Concentration; MBC: Minimum Bactericidal Concentration; MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol outlines the methodology used to determine the concentration of a compound required to eradicate a pre-formed bacterial biofilm.
-
Biofilm Formation: Bacterial biofilms are grown on polystyrene pegs of an MBEC inoculator device (Innovotech). This is typically done by incubating the pegs in a 96-well plate containing a bacterial culture in a suitable growth medium (e.g., Cation-adjusted Mueller Hinton Broth) for 24 to 72 hours.
-
Compound Challenge: The pegs, now coated with mature biofilms, are transferred to a new 96-well plate containing serial dilutions of the test compound (e.g., CAGE). The biofilms are exposed to the compound for a defined period (e.g., 30 minutes to 2 hours).
-
Neutralization: To stop the action of the antimicrobial agent, the pegs are washed with a neutralizing solution. This step is critical to prevent residual compound from affecting viability counts. A common procedure involves alternating washes with dilute ethanol and fresh growth medium.[4]
-
Cell Recovery and Viability Assessment: The pegs are then placed in a recovery plate containing fresh growth medium. The entire apparatus is sonicated to dislodge the surviving bacteria from the pegs into the medium.
-
Enumeration: The number of viable cells in the recovery medium is enumerated using standard microbiological techniques, such as serial dilution and plate counting, to determine the Colony Forming Units (CFU/mL).
-
MBEC Determination: The MBEC is defined as the lowest concentration of the antimicrobial agent that results in the complete eradication of the biofilm or a significant, predefined reduction in cell viability (e.g., >99.9%).[4]
Signaling Pathway & Mechanism Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Antibacterial Activity of Choline-Based Ionic Liquids (CAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scope and efficacy of the broad-spectrum topical antiseptic choline geranate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
"geranic acid CAS number and chemical properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of geranic acid, a monoterpenoid with significant potential in the pharmaceutical, cosmetic, and fragrance industries. This document outlines its chemical properties, experimental protocols for its synthesis, and its known biological activities and mechanisms of action.
Chemical Identity and Properties
This compound, systematically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, is a naturally occurring open-chain monoterpenoid.[1] It is a key component in the essential oils of several aromatic plants, including lemongrass.[1]
CAS Number: 459-80-3[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [3] |
| Appearance | Colorless to pale yellow, slightly viscous liquid | [4][5] |
| Odor | Fresh, green-floral, citrus-like | [4][6] |
| Density | 0.97 g/mL at 25 °C | [3] |
| Boiling Point | 250 °C | [3][5] |
| Melting Point | 185-186 °C (decomposes) | [5] |
| Flash Point | 133 °C (271.4 °F) | [7] |
| Solubility | Insoluble in water; soluble in ethanol and propylene glycol.[6][8] | |
| pKa | 5.17 ± 0.33 (Predicted) | [5] |
| logP (Octanol/Water) | 3.1 | [9] |
| Refractive Index (n²⁰/D) | 1.484 | [3] |
Spectroscopic Data
Key spectroscopic data for the characterization of this compound are provided below.
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR | Spectra available, with key signals for olefinic and methyl protons. | [10] |
| ¹³C NMR | Spectra available, showing characteristic peaks for carboxylic acid, olefinic, and aliphatic carbons. | [9] |
| Infrared (IR) Spectroscopy | Data available from the NIST Chemistry WebBook. | [11] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for review. | [12] |
Experimental Protocols
Chemical Synthesis: Oxidation of Citral
This compound can be synthesized through the oxidation of citral.[7] A general laboratory-scale protocol is outlined below.
Materials:
-
Citral
-
Oxygen
-
Ethyl acetate
-
Stir bar
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube (e.g., Pasteur pipette)
-
Oil bath
-
Centrifuge
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Combine citral and ethyl acetate in the three-neck flask equipped with a stir bar, reflux condenser, and oxygen inlet.
-
Bubble oxygen through the solution while stirring.
-
Heat the reaction mixture in an oil bath to 68 °C.
-
Maintain the reaction at this temperature for approximately 21 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the resulting mixture to separate the solid residue.
-
Decant the supernatant. The solid residue can be washed with additional ethyl acetate and recentrifuged to maximize recovery.
-
Dry the solid residue under vacuum.
-
Remove the solvent from the combined supernatant fractions using a rotary evaporator at 40 °C.
-
Further dry the resulting product under high vacuum to yield this compound.
Biotransformation from Geraniol using Mucor irregularis
A green and efficient method for producing this compound is through the biotransformation of geraniol using the fungus Mucor irregularis.[1]
Materials:
-
Mucor irregularis IIIMF4011 culture
-
Sabouraud Dextrose Broth (SDB) medium
-
Geraniol
-
Shaker incubator
-
Centrifuge
-
3 L fermentor (for scaled-up production)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Inoculum Preparation: Inoculate Mucor irregularis spores into SDB medium and incubate at 28 °C and 200 rpm for 48 hours.[1]
-
Biotransformation:
-
For flask-scale production, add 20 mM geraniol to the culture medium and continue incubation.
-
For scaled-up production, separate the mycelium from the seed culture by centrifugation. Prepare a 1.5 L reaction in a 3 L fermentor containing 20 mM geraniol in potassium phosphate buffer. Incubate at 28 °C, 200 rpm, and with an aeration rate of 1.5 LPM.[1]
-
-
Reaction Monitoring and Harvesting: The conversion of geraniol to this compound can be monitored over 72 hours.[1]
-
Extraction and Purification: After the reaction, the product can be extracted from the broth for further purification.
Biological Activities and Signaling Pathways
Antibacterial Activity of Choline Geranate
A formulation of this compound with choline, known as choline geranate (CAGE), has demonstrated potent broad-spectrum antiseptic properties.[7] Its mechanism of action involves the disruption of bacterial cell membranes.[6]
The positively charged choline component is attracted to the negatively charged bacterial cell membrane. This interaction facilitates the insertion of the geranate/geranic acid component into the lipid bilayer, leading to membrane perturbation, thinning, and loss of integrity, ultimately causing cell death.[3][6]
Antifungal Activity
This compound exhibits antifungal properties, which are thought to be similar to its precursor, geraniol. The proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to damage to the cell wall and membrane integrity.[13]
Tyrosinase Inhibition and Depigmenting Effects
This compound has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[2] By inhibiting tyrosinase activity and expression, this compound can reduce melanin production, suggesting its potential as a skin-depigmenting agent in cosmetic and dermatological applications.[2]
The melanin synthesis pathway is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone by tyrosinase. This compound interferes with this enzymatic step.
References
- 1. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound derivatives on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biofor.co.il [biofor.co.il]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"isomeric forms of geranic acid"
An In-depth Technical Guide to the Isomeric Forms of Geranic Acid
Introduction
This compound, systematically known as 3,7-dimethyl-2,6-octadienoic acid, is a monoterpenoid and an unsaturated fatty acid with the molecular formula C₁₀H₁₆O₂.[1][2] It is a naturally occurring compound found in various plants, such as Daphne odora and Pelargonium graveolens, and also functions as a pheromone in some organisms.[3][4][5] The presence of a carbon-carbon double bond at the 2-position gives rise to geometric isomerism, resulting in two primary isomeric forms: (2E)-geranic acid and (2Z)-geranic acid.[4][6] This guide provides a comprehensive overview of these isomers, their properties, synthesis, separation, and biological significance, tailored for researchers and professionals in the fields of chemistry and drug development.
Isomerism in this compound
Geometric isomerism, also known as cis-trans or E/Z isomerism, occurs in this compound due to the restricted rotation around the C2=C3 double bond.[7] The two substituents on each carbon of the double bond differ, allowing for two distinct spatial arrangements of the atoms.
-
(2E)-geranic acid : This is the trans isomer, where the highest priority groups on each carbon of the double bond (the carboxylic acid group and the rest of the carbon chain) are on opposite sides.[4][7] It is often referred to simply as this compound.
-
(2Z)-geranic acid : This is the cis isomer, commonly known as neric acid .[1][8] In this configuration, the highest priority groups are on the same side of the double bond.[7]
The relationship between these two isomers is a critical aspect of their chemistry and biological activity.
Caption: Chemical structures of the (2E) and (2Z) isomers of this compound.
Physicochemical Properties
The isomeric form of this compound influences its physical and chemical properties. While data for the pure, separated isomers is often limited, properties are typically reported for the mixture. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow oily liquid | [9][10] |
| CAS Number | 459-80-3 ((2E)-isomer); 4698-08-2 ((2Z)-isomer) | [1][4] |
| Boiling Point | 149-151°C at 18 mm Hg | [11] |
| Specific Gravity | 0.9520 to 0.9580 @ 25.00 °C | [9] |
| Refractive Index | 1.4790 to 1.4890 @ 20.00 °C | [9] |
| Solubility | Practically insoluble in water; soluble in organic solvents | [2][5][10] |
| Flash Point | 230.00 °F (110.00 °C) | [9] |
Experimental Protocols: Synthesis and Separation
Synthesis of this compound
This compound is often synthesized as a mixture of its (E) and (Z) isomers. Common laboratory and industrial methods include the oxidation of corresponding aldehydes (citral) or alcohols (geraniol).
Protocol 4.1.1: Oxidation of Citral
Citral, which is itself a mixture of the E-isomer (geranial) and Z-isomer (neral), can be oxidized to yield the corresponding mixture of geranic and neric acids.[12]
-
Reactants : Citral, oxidizing agent (e.g., oxygen, silver oxide, or other mild oxidants), and a suitable solvent like ethyl acetate.[12]
-
Procedure : a. Dissolve citral in ethyl acetate in a reaction flask equipped with a reflux condenser and a gas inlet.[12] b. Bubble oxygen gas through the stirred solution.[12] c. Heat the mixture in an oil bath (e.g., at 68°C) for several hours (e.g., 21 hours).[12] d. Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography). e. Upon completion, cool the reaction mixture to room temperature.[12] f. The product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.[12] g. Further purification can be achieved through centrifugation to remove any solid residues and subsequent drying under vacuum.[12]
Protocol 4.1.2: Biotransformation of Geraniol
A greener alternative involves the biotransformation of geraniol using microorganisms. The fungus Mucor irregularis has been shown to efficiently convert geraniol to this compound.[13]
-
Microorganism : A cultured strain of Mucor irregularis IIIMF4011.[13]
-
Media : Sabouraud Dextrose Broth (SDB) containing glucose as a carbon source and peptone/tryptone as nitrogen sources.[13]
-
Procedure : a. Inoculate the sterile SDB media with spores of the fungus and incubate at 28°C with shaking (200 rpm) for 2 days to grow the mycelium.[13] b. After the growth phase, add the substrate (geraniol, e.g., 20 mM) to the culture.[13] c. Continue incubation at 28°C for 72 hours. This temperature was found to yield maximum conversion (over 99%).[13] d. Monitor the conversion of geraniol to this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[13] e. The product can be extracted from the culture medium using an appropriate organic solvent.
References
- 1. This compound [webbook.nist.gov]
- 2. Buy this compound | 459-80-3 | >98% [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound trans-Geranic acid (FDB021853) - FooDB [foodb.ca]
- 6. US6384242B1 - this compound derivatives - Google Patents [patents.google.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. This compound [webbook.nist.gov]
- 9. This compound, 459-80-3 [thegoodscentscompany.com]
- 10. CAS 459-80-3: this compound | CymitQuimica [cymitquimica.com]
- 11. yl.cnreagent.com [yl.cnreagent.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
"geranic acid as a pheromone in insects"
An In-depth Technical Guide to Geranic Acid as an Insect Pheromone
Introduction
This compound ((2E)-3,7-dimethylocta-2,6-dienoic acid) is a monoterpenoid carboxylic acid that plays a significant role in the chemical ecology of various insects.[1] As a semiochemical, it can mediate intraspecific communication, functioning as a key component in aggregation pheromones. It also serves as a precursor or synthetic building block for compounds that influence interspecific interactions, such as repellency. This guide provides a comprehensive overview of the biosynthesis, perception, and functional roles of this compound in insects, along with the experimental protocols used for its study. This document is intended for researchers in chemical ecology, entomology, and drug development seeking a technical understanding of this important signaling molecule.
Biosynthesis of this compound
The biosynthesis of terpenoid pheromones in insects, including this compound, is primarily derived from the mevalonate (MVA) pathway, which is distinct from the fatty acid synthesis pathways that produce many lepidopteran pheromones.[2][3] The MVA pathway utilizes acetyl-CoA as a starting block to produce the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4]
In the pea aphid, Acyrthosiphon pisum, genes encoding the downstream enzymes of the MVA pathway are highly expressed in the hind tibias of sexual females, where monoterpenoid sex pheromones are produced.[4] Similarly, transcriptomic studies of the boll weevil, Anthonomus grandis, which uses terpenoid aggregation pheromones, revealed the upregulation of MVA pathway genes in pheromone-producing males.[5]
The key steps are as follows:
-
Precursor Synthesis: Three molecules of acetyl-CoA are converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Mevalonate Formation: The enzyme HMG-CoA reductase, a key rate-limiting step, reduces HMG-CoA to mevalonate.[2]
-
IPP and DMAPP Formation: Mevalonate is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP, which can be isomerized to DMAPP.
-
Geranyl Pyrophosphate (GPP) Synthesis: A GPP synthase enzyme catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenoids.
-
Formation of this compound: The final enzymatic steps converting GPP to this compound in insects have not been fully elucidated. This conversion likely involves a series of oxidation and hydrolysis steps catalyzed by specialized enzymes such as dehydrogenases and hydrolases, though the specific genes have yet to be characterized.
Perception and Signal Transduction
The perception of this compound, like other volatile semiochemicals, occurs in specialized olfactory sensilla, primarily located on the insect's antennae. The process involves a sophisticated signal transduction cascade that converts the chemical signal into an electrical impulse interpreted by the brain.[1][6]
-
Signal Reception: Volatile molecules of this compound enter the porous cuticle of an olfactory sensillum and dissolve in the aqueous sensillar lymph.[7]
-
Odorant Transport: Odorant-Binding Proteins (OBPs) within the lymph bind to the hydrophobic this compound molecules, solubilizing them and transporting them across the aqueous space to the neuronal dendrites.[8]
-
Receptor Activation: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) protein embedded in the dendritic membrane of an Olfactory Receptor Neuron (ORN). This OR is typically part of a heterodimeric complex with a highly conserved co-receptor known as Orco.[6][9]
-
Signal Transduction: In the predominant model of insect olfaction, the OR-Orco complex functions as a ligand-gated ion channel.[10][11] The binding of this compound induces a conformational change that opens the channel, allowing an influx of cations (e.g., Na⁺, Ca²⁺). This influx depolarizes the ORN membrane, generating a receptor potential.
-
Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse). This electrical signal is then propagated along the neuron's axon.
-
Signal Processing: The axon terminates in a specific region of the antennal lobe, the primary olfactory center in the insect brain. Here, it forms synapses with other neurons, and the information is processed, leading to a specific behavioral response.[1][9]
-
Signal Termination: To ensure sensitivity to subsequent stimuli, the pheromone signal must be rapidly deactivated. This is accomplished by Odorant Degrading Enzymes (ODEs) present in the sensillum lymph, which metabolize the this compound molecules.[8]
While the ionotropic mechanism is considered the primary and fastest mode of transduction, some evidence, particularly from studies in moths, suggests a secondary role for metabotropic (G-protein coupled) pathways that can modulate the neuronal response.[9][12]
Quantitative Data
Quantitative data on the specific behavioral or electrophysiological effects of pure this compound are limited in the available literature. Much of its known function is as one component within a larger pheromone blend, such as the aggregation pheromone of the boll weevil (Anthonomus grandis).[13][14] However, studies on synthetic derivatives of this compound have provided quantitative insights into its potential for insect behavioral control, particularly as a repellent.
A study on the pea aphid, Acyrthosiphon pisum, synthesized a series of this compound esters and tested their repellent activity and binding affinity to a key odorant-binding protein, ApisOBP9.[15][16]
Table 1: Repellent Activity and OBP Binding Affinity of this compound Esters against Acyrthosiphon pisum
| Compound ID | Description | Repellency Proportion (%) at 100 µg/mL | Binding Affinity (1/Ki, µM) to ApisOBP9 |
|---|---|---|---|
| 5f | This compound ester with 3-chlorophenol | 55.6 | 0.49 |
| 5s | This compound ester with 3-bromophenol | 52.8 | 0.39 |
| 5w | This compound ester with 3,5-dichlorophenol | 51.4 | 0.37 |
| CAU13 | Phenylacetic acid geranyl ester (Lead compound) | 41.0 | 0.32 |
Data sourced from Zhang et al. (2022).[15][16] Repellency was measured in a Y-tube olfactometer. Ki represents the dissociation constant.
Experimental Protocols
The study of this compound as an insect pheromone relies on a combination of chemical analysis, electrophysiology, and behavioral assays.
Protocol 1: Pheromone Collection and Chemical Analysis
Objective: To identify and quantify this compound in volatiles emitted by an insect.
Methodology: Headspace Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Insect Preparation: Place a group of live insects (e.g., 10-20 male boll weevils) into a clean glass chamber. The insects should be of a specific age and mating status relevant to the study.
-
Volatile Collection: Insert an SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene coating) into the chamber through a small port. Expose the fiber to the headspace (the air surrounding the insects) for a defined period (e.g., 1-4 hours) to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Immediately after collection, insert the SPME fiber into the heated injection port of a Gas Chromatograph. The high temperature desorbs the trapped volatiles onto the GC column.
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) suitable for terpene analysis.
-
Program the GC oven with a temperature gradient (e.g., start at 40°C, hold for 2 min, then ramp up to 250°C at 10°C/min) to separate the individual compounds in the mixture.
-
-
Identification and Quantification:
-
The separated compounds are ionized and fragmented in the Mass Spectrometer. The resulting mass spectrum (a fragmentation pattern) is compared against a reference library (e.g., NIST) to tentatively identify this compound.
-
Confirm the identification by comparing the retention time and mass spectrum with that of an authentic synthetic standard of this compound run under the same GC-MS conditions.
-
Quantify the amount of this compound by comparing its peak area to a calibration curve generated from known concentrations of the synthetic standard.
-
Protocol 2: Electrophysiological Analysis
Objective: To measure the response of the insect antenna to this compound.
Methodology: Electroantennography (EAG). [17][18][19]
-
Antenna Preparation:
-
Immobilize a live insect (e.g., by chilling).
-
Carefully excise one antenna at its base using fine scissors.
-
Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is placed in contact with the base.
-
-
Stimulus Preparation:
-
Prepare a serial dilution of synthetic this compound in a high-purity solvent like hexane (e.g., from 0.01 ng/µL to 100 ng/µL).
-
Pipette a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and place it inside a Pasteur pipette (the stimulus cartridge). A pipette with solvent only serves as the control.
-
-
EAG Recording:
-
Deliver a continuous stream of purified, humidified air over the mounted antenna.
-
Insert the tip of the stimulus cartridge into a hole in the main air delivery tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the this compound molecules over the antenna.
-
The electrical potential difference (depolarization) between the two electrodes is amplified and recorded by software. This negative voltage deflection is the EAG response.
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts, mV) of the EAG response for each stimulus.
-
Subtract the response to the solvent control from the response to this compound to get a corrected value.
-
Plot the mean corrected EAG amplitudes against the logarithm of the stimulus concentration to generate a dose-response curve.
-
Protocol 3: Behavioral Assays
Objective: To determine if this compound elicits an attractive or repellent behavioral response.
Methodology: Y-Tube or Four-Arm Olfactometer Bioassay. [15]
-
Olfactometer Setup:
-
Use a glass Y-tube or four-arm olfactometer. A purified, humidified airflow is passed through each arm and exits through the central tube where the insect is released.
-
Designate one arm as the "treatment" arm and the other as the "control" arm.
-
-
Stimulus Application:
-
Prepare a solution of this compound in a solvent at a specific concentration.
-
Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper and place it in the treatment arm's airflow.
-
Place a filter paper with solvent only in the control arm.
-
-
Insect Bioassay:
-
Introduce a single insect at the downwind end of the central tube.
-
Allow the insect to walk or fly upwind for a set period (e.g., 5-10 minutes).
-
Record the insect's choice: the first arm it enters and remains in for a specified time (e.g., >30 seconds), or the total time spent in each arm.
-
-
Data Analysis:
-
Repeat the experiment with a sufficient number of insects (e.g., n=50). To avoid positional bias, alternate the treatment and control arms between trials.
-
Analyze the choice data using a chi-square (χ²) test to determine if the distribution of choices is significantly different from a random (50:50) distribution.
-
A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.
-
Conclusion
This compound is a versatile monoterpenoid semiochemical in insects, acting as a component of aggregation pheromones in some species and serving as a chemical base for potent repellents in others. Its biosynthesis is believed to follow the conserved mevalonate pathway, though the specific terminal enzymes remain to be identified. Perception is mediated by a well-understood olfactory signal transduction cascade involving OBPs and ionotropic OR-Orco receptor complexes. While detailed quantitative data on the dose-response of pure this compound is sparse, established protocols in chemical ecology provide a clear framework for future investigations. A deeper understanding of this compound's role and the underlying molecular mechanisms holds significant potential for the development of novel, targeted pest management strategies.
References
- 1. enlivenarchive.org [enlivenarchive.org]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. slunik.slu.se [slunik.slu.se]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 10. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Anthonomus grandis aggregation pheromone induces cotton indirect defence and attracts the parasitic wasp Bracon vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of Novel Potential Aphid Repellents: this compound Esters Containing Substituted Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ockenfels-syntech.com [ockenfels-syntech.com]
Preliminary Studies on the Cytotoxicity of Geranic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranic acid, a naturally occurring monoterpenoid, has garnered interest in the scientific community for its potential therapeutic properties. As a metabolite of geraniol, a well-studied anticancer agent, this compound is hypothesized to contribute significantly to the biological activity of its parent compound. This technical guide provides a comprehensive overview of the preliminary research on the cytotoxicity of this compound, with a focus on its effects on cancer cells. While direct research on this compound is still emerging, this document synthesizes the available data and provides context based on the activities of structurally related compounds.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxic effects of this compound is limited but indicative of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values from preliminary studies are summarized below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| LoVo | Colon Cancer | 32.1 | |
| U87 | Glioma | 41.3 |
Experimental Protocols
Detailed experimental protocols for assessing the cytotoxicity of this compound are not yet widely published. However, standard methodologies for evaluating the cytotoxic and apoptotic effects of novel compounds are applicable.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. LDH (Lactate Dehydrogenase) Release Assay:
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Apoptosis Detection Assays
1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
2. Western Blot Analysis for Apoptotic Markers:
This technique is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspases, PARP, Bcl-2 family proteins).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
-
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of its precursor, geraniol, the following pathways are likely to be involved in its cytotoxic and apoptotic effects.
Figure 1. General experimental workflow for assessing this compound cytotoxicity.
Figure 2. Presumed apoptotic signaling pathway induced by this compound.
A Technical Deep Dive into the Antibacterial Mechanism of Geranic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antibacterial mechanism of geranic acid, a naturally occurring monoterpenoid. The focus is on its mode of action at the molecular level, its efficacy against various bacterial forms, and the experimental methodologies used to elucidate these properties. This document synthesizes current research to offer a comprehensive resource for those involved in the discovery and development of novel antimicrobial agents.
Core Mechanism of Action: A Multi-Pronged Attack
This compound's antibacterial activity, particularly when formulated with choline as a Choline and this compound (CAGE) ionic liquid, is primarily attributed to a direct assault on the bacterial cell envelope, leading to a cascade of disruptive events. The core mechanisms include profound membrane disruption, inhibition of crucial enzymes, and effective eradication of resilient bacterial biofilms.
Bacterial Membrane Disruption
The primary and most significant mechanism of action of this compound is the disruption of the bacterial cell membrane's structural and functional integrity. Molecular dynamics simulations and experimental evidence suggest a two-step process, especially in the context of CAGE. Initially, the choline component is attracted to the negatively charged bacterial cell surface. This interaction facilitates the subsequent insertion of this compound into the lipid bilayer.[1]
This integration of this compound into the membrane leads to a "thinning" effect and a general perturbation of membrane homeostasis.[2][3] This physical disruption compromises the membrane's role as a selective barrier, leading to the leakage of intracellular components and ultimately, cell death. This mechanism is supported by various experimental observations, including increased uptake of membrane-impermeable dyes like propidium iodide and visible damage to the cell envelope under scanning electron microscopy.[1]
dot
References
Methodological & Application
Application Note: Quantification of Geranic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of geranic acid. This compound, a monoterpenoid, is a compound of interest in various fields, including pharmaceuticals and fragrance industries. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and efficient means of quantifying this compound in various sample matrices. This document provides a comprehensive experimental protocol, method validation data, and visual workflows to aid in the successful implementation of this analytical technique.
Introduction
This compound (3,7-dimethyl-2,6-octadienoic acid) is an unsaturated fatty acid with potential applications in drug development and as a fragrance component.[1][2] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of organic acids.[3] This application note presents a validated isocratic reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Sample matrix (e.g., plant extract, essential oil, plasma)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 215 nm[4] |
| Run Time | 10 minutes |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general sample preparation protocol that may need optimization depending on the specific sample matrix.
-
Liquid Samples (e.g., plasma):
-
To 1 mL of the sample, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
-
Solid or Semi-Solid Samples (e.g., plant extract):
-
Accurately weigh a known amount of the homogenized sample.
-
Perform a solvent extraction using a suitable solvent like methanol or a methanol-water mixture. Sonication or vortexing can enhance extraction efficiency.
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
Method Validation
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 1.5% |
| - Intermediate Precision (Inter-day) | < 2.0% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationships in the HPLC method development process.
Conclusion
The HPLC method described in this application note provides a simple, accurate, and precise means for the quantification of this compound. The method is suitable for a variety of sample matrices with appropriate sample preparation. The provided experimental protocol and validation data can serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols for the Structural Elucidation of Geranic Acid using 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Application Note: Unveiling the Structure of Geranic Acid through 1H NMR Spectroscopy
This compound, a monoterpenoid and valuable natural product, plays a significant role in the fragrance and pharmaceutical industries. Its structural elucidation is a critical step in its synthesis, quality control, and the development of novel derivatives. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound by probing the chemical environment of its hydrogen atoms.
The 1H NMR spectrum of this compound reveals a unique set of signals, each corresponding to a distinct proton or group of equivalent protons within the molecule. The key parameters obtained from the spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons near electronegative atoms or functional groups are "deshielded" and appear at higher chemical shifts (downfield).
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It provides further details about the connectivity and spatial relationship between coupled protons.
By analyzing these parameters, it is possible to piece together the structure of this compound, confirming the presence of its characteristic features, including the carboxylic acid group, the two double bonds, and the methyl groups at specific positions. The clear separation and distinct patterns of the signals in the 1H NMR spectrum make it an indispensable tool for the unambiguous structural verification of this compound.
Data Presentation: 1H NMR Spectral Data of this compound
The following table summarizes the experimental 1H NMR data for this compound. This data is essential for the confirmation of its chemical structure.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-2 | ~5.70 | s | - | 1H |
| H-6 | ~5.10 | t | ~7.0 | 1H |
| H-4, H-5 | ~2.20 | m | - | 4H |
| C3-CH3 | ~2.15 | s | - | 3H |
| C7-CH3 (cis to C5) | ~1.68 | s | - | 3H |
| C7-CH3 (trans to C5) | ~1.60 | s | - | 3H |
| -COOH | ~11.5-12.0 | br s | - | 1H |
Note: The chemical shift of the carboxylic acid proton (-COOH) can vary depending on the solvent and concentration due to hydrogen bonding and is often observed as a broad singlet.
Experimental Protocols
A detailed methodology for acquiring the 1H NMR spectrum of this compound is provided below.
1. Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[1][2][3][4]
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent (0.6-0.7 mL)
-
NMR tube (5 mm diameter, clean and dry)
-
Pasteur pipette and glass wool
-
Small vial
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[3]
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[2]
-
Gently swirl the vial to dissolve the this compound completely.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.[1][2]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
2. 1H NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument used.
-
Instrument: 400 MHz NMR Spectrometer
-
Nucleus: 1H
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)
3. Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm).
-
Integration: The integral regions for each signal are defined and calculated.
-
Peak Picking: The chemical shifts of the peaks are determined.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using 1H NMR and the signaling pathways (spin-spin coupling) within the molecule.
Caption: Workflow for this compound Structural Elucidation by 1H NMR.
Caption: Key 1H-1H Spin-Spin Coupling in this compound.
References
Protocol for the Preparation of Choline Geranate (CAGE): A Deep Eutectic Solvent for Enhanced Drug Delivery
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of Choline Geranate (CAGE), a deep eutectic solvent (DES) with significant potential in biomedical and pharmaceutical applications. CAGE is recognized for its ability to enhance the transdermal and oral delivery of both small and large molecule drugs, as well as its inherent antimicrobial properties.[1][2][3] This protocol details the synthesis via a salt metathesis reaction between choline bicarbonate and geranic acid, purification steps, and characterization methods. Additionally, key physicochemical properties and potential applications are summarized to provide a complete resource for researchers, scientists, and drug development professionals.
Introduction
Choline Geranate (CAGE) is an ionic liquid (IL) or deep eutectic solvent (DES) that has garnered substantial interest for its biocompatibility and versatile applications in drug delivery.[1][2][4] It is synthesized from generally recognized as safe (GRAS) reagents, choline bicarbonate and this compound.[5] The unique properties of CAGE, including its ability to solubilize both hydrophobic and hydrophilic drugs and permeate physiological barriers, make it a promising excipient in pharmaceutical formulations.[2][3] This document outlines a standardized procedure for the preparation and characterization of CAGE, specifically focusing on the commonly used 1:2 molar ratio of choline bicarbonate to this compound, which has demonstrated high efficiency in various applications.[1][6]
Physicochemical Properties of CAGE (1:2 Molar Ratio)
A summary of the key quantitative data for CAGE prepared at a 1:2 molar ratio of choline bicarbonate to this compound is presented below.
| Property | Value | Reference |
| Molar Ratio (Choline Bicarbonate:this compound) | 1:2 | [6][7][8] |
| Molecular Weight | 440.32 g/mol | [1] |
| Density (at 25 °C) | 0.989 ± 0.001 g/mL | [1] |
| Viscosity | 569 ± 19 mPa·s | [1] |
| Conductivity | 13.79 ± 0.28 mS/m (~1.3 mS/cm) | [1][8] |
| Diffusion Coefficient | 2.2 × 10⁻¹² m²/s | [1] |
| pH | ~8.5 | [8] |
| Appearance | Clear, colorless to yellow viscous liquid | [8] |
Experimental Protocol: Synthesis of Choline Geranate (CAGE)
This protocol describes the synthesis of CAGE at a 1:2 molar ratio of choline bicarbonate to this compound.
Materials and Equipment
-
Choline bicarbonate (80% solution in water)
-
This compound (≥85%)
-
Round bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Water bath
-
Rotary evaporator
-
Vacuum oven
-
Analytical balance
-
Karl Fischer titrator (for water content measurement)
Synthesis Workflow
Caption: Workflow for the synthesis of Choline Geranate (CAGE).
Step-by-Step Procedure
-
Reactant Preparation:
-
In a suitable vessel, weigh the desired amount of this compound. For a laboratory-scale synthesis, a typical amount is 3.696 mol.[8]
-
In a separate container, weigh the corresponding amount of choline bicarbonate solution (80%) to achieve a 1:2 molar ratio. For 3.696 mol of this compound, this would be 1.848 mol of choline bicarbonate.[8] Another example uses 18.72 g (0.1133 mol) of choline bicarbonate and 39.58 g (0.2350 mol) of this compound.[7]
-
-
Reaction:
-
Place the weighed this compound into a 250 mL round bottom flask equipped with a magnetic stir bar.[7]
-
Place the flask in a water bath set to approximately 27°C.[8]
-
Slowly add the choline bicarbonate solution dropwise to the this compound while stirring.[8]
-
The reaction is a salt metathesis (acid-base neutralization) that results in the evolution of carbon dioxide gas, which drives the reaction to completion.[6]
-
Continue stirring the mixture at room temperature (or 27°C) for approximately 8 hours, or until the evolution of CO₂ ceases.[8][9]
-
-
Purification:
-
After the reaction is complete, remove the bulk of the water using a rotary evaporator. A typical procedure involves evaporation at 60°C for 20 minutes to 1 hour.[9][10]
-
Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period, for instance, 48 hours at 60°C, to remove any residual water.[9]
-
-
Characterization and Storage:
-
The final product should be a clear, colorless to yellow, viscous liquid.[8]
-
Measure the water content using Karl Fischer titration to ensure the desired level of dryness. The resulting CAGE will have some residual water content, approximately 13%.[8]
-
Characterize the synthesized CAGE using techniques such as FTIR and NMR spectroscopy to confirm its chemical structure.[8][11]
-
Store the CAGE in a tightly sealed container, as it is hygroscopic.[8]
-
Signaling Pathway and Mechanism of Action
While CAGE itself does not act on a classical signaling pathway, its mechanism of action, particularly in antimicrobial applications and skin permeation, involves direct interaction with cellular membranes.
References
- 1. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Choline geranate (CAGE): A multifaceted ionic liquid for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03882J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Performance of Choline Geranate Deep Eutectic Solvent as Transdermal Permeation Enhancer: An In Vitro Skin Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical translation of choline and this compound deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: GC-MS Analysis of Geranic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geranic acid, a monoterpenoid and an isomer of citral, is a naturally occurring compound found in various essential oils. It and its derivatives are of significant interest in the pharmaceutical and fragrance industries due to their potential biological activities, including antimicrobial and anti-inflammatory properties. This compound has been identified as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, making it a target for further investigation in drug development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives in various matrices. This application note provides detailed protocols for the sample preparation, derivatization, and GC-MS analysis of these compounds.
Experimental Protocols
Sample Preparation
The extraction of this compound and its derivatives from a sample matrix is a critical first step. The choice of extraction method will depend on the sample type (e.g., plant material, biological fluid, reaction mixture). A general liquid-liquid extraction protocol is provided below.
Protocol: Liquid-Liquid Extraction
-
Sample Homogenization: Homogenize the sample in a suitable solvent. For plant materials, an organic solvent such as hexane or ethyl acetate can be used. For aqueous samples, direct extraction can be performed.
-
Solvent Extraction:
-
To the homogenized sample, add an equal volume of an immiscible organic solvent (e.g., hexane, diethyl ether, or ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the analytes.
-
Repeat the extraction process two more times with fresh organic solvent to ensure complete recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Internal Standard: Before derivatization and GC-MS analysis, it is recommended to add an internal standard for accurate quantification. A suitable internal standard would be a structurally similar compound that is not present in the sample, such as a deuterated analog or a fatty acid of a different chain length.
Derivatization
Due to the presence of a carboxylic acid group, this compound is polar and not sufficiently volatile for direct GC-MS analysis. Derivatization to a more volatile ester form, typically a methyl or ethyl ester, is necessary. While several methods exist, methylation using trimethylsulfonium hydroxide (TMSH) is a rapid and effective online derivatization technique.
Protocol: Methylation with Trimethylsulfonium Hydroxide (TMSH)
This protocol is adapted for an automated online derivatization system but can be performed manually.[2][3][4][5]
-
Reagent Preparation: Prepare a 0.2 M solution of trimethylsulfonium hydroxide (TMSH) in methanol.
-
Sample Aliquoting: Transfer a specific volume (e.g., 100 µL) of the concentrated sample extract into a GC vial.
-
Derivatization:
-
Add an equal volume (e.g., 50 µL) of the 0.2 M TMSH in methanol solution to the sample extract in the GC vial.
-
For online derivatization, the autosampler will inject the sample and reagent mixture directly into the hot GC inlet. The high temperature of the inlet facilitates the pyrolysis of TMSH and the instantaneous methylation of the carboxylic acid.[2]
-
For manual derivatization, cap the vial and vortex briefly. The injection can then be performed manually.
-
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of this compound methyl ester and other derivatives.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-400 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis of this compound and its derivatives can be performed using an external calibration curve with standards of known concentrations. The following table summarizes the key analytical parameters for this compound and its methyl and ethyl esters.
Table 2: Quantitative Data for this compound and Its Derivatives
| Compound | Derivative | Retention Time (min)* | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Methyl Geranate | ~12.5 | 114 | 69, 93, 151 |
| This compound | Ethyl Geranate | ~13.2 | 128 | 69, 93, 165 |
| Neric Acid | Methyl Nerolate | Slightly earlier than Methyl Geranate | 114 | 69, 93, 151 |
*Retention times are approximate and will vary depending on the specific GC-MS system and conditions.
Table 3: Example Performance Characteristics for FAME Analysis
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantitation (LOQ) | 5-30 µg/L |
These values are indicative and should be determined for each specific assay and matrix.[6][7]
Visualization
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound and its derivatives is depicted below.
Signaling Pathway
This compound has been shown to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory response pathway through the production of prostaglandins from arachidonic acid.[1]
References
- 1. CAS 459-80-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Geranic Acid for Topical Skin Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranic acid, a naturally occurring monoterpenoid, has garnered significant interest for its potential therapeutic applications in dermatology.[1] Possessing antimicrobial, anti-inflammatory, and tyrosinase-inhibiting properties, it presents a promising active ingredient for topical formulations targeting a range of skin conditions.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for topical skin application, covering formulation development, characterization, and in vitro efficacy and safety evaluations.
A notable advancement in the delivery of this compound is its formulation as a deep eutectic solvent (DES) with choline, known as Choline and this compound (CAGE). This combination has been shown to enhance skin permeation and bioavailability.[3][4][5][6] These protocols will consider the application of this compound as a standalone active ingredient, which can be incorporated into various topical delivery systems.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [7] |
| Molecular Weight | 168.23 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol | [6] |
| LogP (o/w) | ~3.0 | [8] |
Formulation Protocols
The following protocols describe the preparation of two common topical formulations suitable for this compound: an oil-in-water (O/W) cream and a carbomer-based gel.
Oil-in-Water (O/W) Cream Formulation
This formulation is suitable for providing a moisturizing and emollient effect, which can be beneficial for dry or inflamed skin.
Table 2: Composition of this compound O/W Cream
| Ingredient | Function | % (w/w) |
| Oil Phase | ||
| This compound | Active Ingredient | 1.0 - 5.0 |
| Cetearyl Alcohol | Thickener, Emollient | 10.0 |
| Glyceryl Stearate | Emulsifier | 4.0 |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 8.0 |
| Aqueous Phase | ||
| Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 |
| Propylene Glycol | Penetration Enhancer, Humectant | 3.0 |
| Other | ||
| Phenoxyethanol | Preservative | 0.5 |
| Tocopherol (Vitamin E) | Antioxidant | 0.1 |
Protocol:
-
Preparation of the Aqueous Phase: In a suitable vessel, combine deionized water, glycerin, and propylene glycol. Heat the mixture to 70-75°C with constant stirring until all components are dissolved.
-
Preparation of the Oil Phase: In a separate vessel, combine this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat the mixture to 70-75°C with stirring until a homogenous solution is formed.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling and Final Additions: Allow the emulsion to cool to below 40°C with gentle stirring. Add phenoxyethanol and tocopherol and mix until evenly dispersed.
-
Final Product: Continue stirring until the cream reaches room temperature and has a smooth, consistent appearance.
Carbomer Gel Formulation
This formulation provides a non-greasy, fast-absorbing vehicle suitable for oily or acne-prone skin.
Table 3: Composition of this compound Carbomer Gel
| Ingredient | Function | % (w/w) |
| This compound | Active Ingredient | 1.0 - 5.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Propylene Glycol | Solvent, Humectant | 10.0 |
| Ethanol | Solvent, Penetration Enhancer | 5.0 |
| Deionized Water | Vehicle | q.s. to 100 |
| Phenoxyethanol | Preservative | 0.5 |
Protocol:
-
Dispersion of Carbomer: In a primary vessel, slowly disperse Carbomer 940 in deionized water with continuous stirring until a lump-free dispersion is achieved.
-
Preparation of the Active Phase: In a separate container, dissolve this compound in a mixture of propylene glycol and ethanol.
-
Incorporation of Active Phase: Slowly add the active phase to the carbomer dispersion while stirring.
-
Neutralization and Gel Formation: Add triethanolamine dropwise to the mixture with gentle stirring until the desired pH (6.5-7.0) is reached and a clear, viscous gel is formed.
-
Addition of Preservative: Add phenoxyethanol and mix until uniform.
-
Final Product: Allow the gel to stand for a few hours to ensure complete hydration of the carbomer.
In Vitro Performance and Safety Evaluation
In Vitro Skin Permeation Study
This protocol is designed to evaluate the permeation of this compound from the formulated topical product through a skin model.
Table 4: Representative Skin Permeation Data for a Choline and this compound (CAGE) Formulation
| Parameter | Epidermis | Dermis |
| Flux (µg/cm²/h) | 27.54 ± 1.94 | - |
| Delivered Dose at 24h (µg/cm²) | 109.3 ± 19.5 | 210.7 ± 44.3 |
Data adapted from a study on a CAGE formulation and is for illustrative purposes.[8]
Protocol:
-
Skin Preparation: Use excised human or porcine skin. Remove subcutaneous fat and dermis to a thickness of approximately 500 µm using a dermatome.
-
Franz Diffusion Cell Setup: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment. The receptor compartment should be filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintained at 32 ± 1°C.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with an equal volume of fresh receptor fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. At the end of the experiment, the amount of this compound retained in the epidermis and dermis can be determined after tape-stripping and extraction.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential of the this compound formulation to cause cell death in skin cells.
Protocol:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT) or dermal fibroblasts (e.g., HDF) in 96-well plates until they reach 80-90% confluency.
-
Treatment: Prepare serial dilutions of the this compound formulation in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (formulation base without this compound) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the cells with the treatments for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (concentration that causes 50% inhibition of cell viability) can be determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the anti-inflammatory potential of the this compound formulation by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound formulation for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. A simultaneous MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[12][13]
Signaling Pathways and Mechanisms of Action
Anti-Inflammatory Pathway
This compound is suggested to exert its anti-inflammatory effects through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines. This compound may inhibit this pathway, leading to a reduction in the inflammatory response.[14][15]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Tyrosinase Inhibition Pathway
This compound's potential as a skin-lightening agent is attributed to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis. This inhibition is likely mediated through the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.[16][17]
Caption: Proposed tyrosinase inhibition pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the development and evaluation of a topical this compound formulation.
Caption: Experimental workflow for topical this compound formulation.
References
- 1. KR19980071620A - Water-in-oil emulsion containing terpene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Long‐Lasting Skin Protectant Based on CG‐101, a Deep Eutectic Solvent Comprising Choline and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Clinical translation of choline and this compound deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geranic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of geranic acid as a versatile precursor in organic synthesis. Detailed protocols for key transformations, quantitative data for reaction optimization, and visualizations of synthetic pathways are included to facilitate its application in research and development.
Synthesis of this compound
This compound can be synthesized through both chemical and biological methods. The choice of method depends on the desired purity, scale, and available resources.
Chemical Synthesis: Oxidation of Citral
A common and effective method for synthesizing this compound is the oxidation of citral. Various oxidizing agents can be employed, with silver oxide being a mild and selective option.
Experimental Protocol: Oxidation of Citral using Silver(I) Oxide
This protocol is adapted from established procedures for aldehyde oxidation.[1]
Materials:
-
Citral (mixture of geranial and neral)
-
Silver(I) nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Tollens' Reagent (Silver Oxide in situ):
-
In a round-bottom flask, dissolve silver nitrate in deionized water.
-
Add a solution of sodium hydroxide to precipitate brown silver(I) oxide.
-
Add just enough aqueous ammonia to dissolve the precipitate, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.
-
-
Oxidation Reaction:
-
Dissolve citral in ethanol and add it to the freshly prepared Tollens' reagent at room temperature with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours. The formation of a silver mirror or a black precipitate of silver indicates the progress of the reaction.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the silver precipitate.
-
Acidify the filtrate to a pH of approximately 2-3 with 1 M HCl to precipitate the this compound.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Quantitative Data for Citral Oxidation:
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Silver(I) Oxide (Tollens') | Ethanol/Water | Room Temp. | 2-4 | 85-95 | General Aldehyde Oxidation |
| Potassium Permanganate | Acetone/Water | 0-5 | 1 | Moderate | [1] |
| Chromic Acid | Acetone | 0 | 1 | Moderate | [1] |
Biotransformation of Geraniol to this compound
Microbial transformation offers an environmentally friendly and highly selective route to this compound from geraniol. The fungus Mucor irregularis has been shown to be particularly effective.[2][3]
Experimental Protocol: Biotransformation using Mucor irregularis
Materials:
-
Mucor irregularis culture
-
Sabouraud Dextrose Broth (SDB) medium
-
Geraniol
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate
Procedure:
-
Cultivation of Mucor irregularis:
-
Inoculate M. irregularis spores into SDB medium and incubate at 28°C with shaking (200 rpm) for 48 hours.
-
Harvest the mycelium by centrifugation.
-
-
Biotransformation:
-
Resuspend the mycelial biomass in 0.1 M potassium phosphate buffer (pH 7.0).
-
Add geraniol (e.g., to a final concentration of 20 mM) to the mycelial suspension.
-
Incubate the reaction mixture at 28°C with shaking (200 rpm) for 72 hours.
-
-
Extraction and Purification:
-
After the incubation period, acidify the mixture to pH 2 with HCl.
-
Extract the mixture with an equal volume of ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain this compound.
-
Quantitative Data for Biotransformation of Geraniol:
| Microorganism | Substrate Conc. (mM) | Incubation Time (h) | Conversion (%) | Reference |
| Mucor irregularis | 20 | 72 | 97-100 | [2] |
| Pseudomonas putida | - | - | High | [4] |
| Acinetobacter sp. | Gas phase | - | High | [5] |
Workflow for Biotransformation of Geraniol to this compound:
Caption: Workflow for the biotransformation of geraniol to this compound.
This compound in Cyclization Reactions
This compound is a valuable precursor for the synthesis of cyclic monoterpenoids, such as α- and β-cyclogeranic acids, which are important intermediates in the fragrance industry. This transformation is typically acid-catalyzed.
Experimental Protocol: Acid-Catalyzed Cyclization of this compound
This protocol is based on procedures described in the patent literature.[6]
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution, 5%
-
Hydrochloric acid (HCl), 1 N
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
-
Cyclization:
-
Slowly add this compound to the cooled acid mixture with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with a 5% NaOH solution to remove unreacted this compound and acetic acid.
-
The aqueous layer can be acidified and extracted to recover unreacted this compound.
-
Wash the organic layer containing the cyclized products with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of α- and β-cyclogeranic acids.
-
The isomers can be separated by fractional distillation or column chromatography.
-
Quantitative Data for this compound Cyclization:
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product Ratio (α:β) | Total Yield (%) | Reference |
| H₂SO₄ | Acetic Acid | 0 - RT | 4-8 | Varies | 70-80 | [6] |
| H₂SO₄ | - | 20-100 | - | - | - | [6] |
Logical Relationship in this compound Cyclization:
Caption: Acid-catalyzed cyclization of this compound to its alpha and beta isomers.
Application in the Total Synthesis of Bioactive Molecules
This compound serves as a key starting material in the total synthesis of complex natural products, demonstrating its utility in drug discovery and development.
Total Synthesis of (+)-Bakuchiol
Bakuchiol is a meroterpenoid with significant biological activities, including anti-inflammatory, antioxidant, and antibacterial properties. An efficient enantioselective total synthesis has been developed starting from (E)-geranic acid.[7][8][9]
Synthetic Pathway Overview:
The synthesis involves the construction of the chiral all-carbon quaternary center through an asymmetric 1,4-addition, followed by a one-pot transformation under aldol reaction conditions. The synthesis is completed in four steps with a good overall yield.[7]
Key Transformation Steps:
-
Chiral Auxiliary Attachment: (E)-geranic acid is first coupled with a chiral oxazolidinone auxiliary.
-
Asymmetric 1,4-Addition: A vinyl cuprate is added to the α,β-unsaturated system to stereoselectively form the quaternary carbon center.
-
Aldol Condensation and Cyclization: An intramolecular aldol reaction followed by cyclization forms the core structure of bakuchiol.
-
Demethylation: The final step involves the demethylation of the phenol ether to yield (+)-bakuchiol.
Quantitative Data for (+)-Bakuchiol Synthesis:
| Starting Material | Number of Steps | Overall Yield (%) | Key Reaction | Reference |
| (E)-Geranic Acid | 4 | 53 | Asymmetric 1,4-addition | [7][8] |
Synthetic Pathway to (+)-Bakuchiol from this compound:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas-phase bioproduction of a high-value-added monoterpenoid (E)-geranic acid by metabolically engineered Acinetobacter sp. Tol 5 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP1109798B1 - this compound derivatives - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Geranic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of geranic acid. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental results.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification. For acidic compounds like this compound, this issue is often pronounced due to interactions with the GC system. The following guide provides a systematic approach to troubleshooting and resolving peak tailing.
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing for this compound in GC-MS analysis is typically caused by a combination of factors related to the compound's acidic nature and its interaction with the analytical system. The underlying issues can be categorized into system activity, suboptimal method parameters, and column problems.
Here is a step-by-step guide to diagnose and resolve the issue:
Step 1: Evaluate System Activity and Inertness
Acidic analytes like this compound are prone to secondary interactions with active sites (e.g., silanol groups) in the GC inlet and column. This is a primary cause of peak tailing.
-
Inlet Maintenance: The inlet is a common source of activity.
-
Action: Regularly replace the inlet liner, septum, and O-rings. Using a fresh, deactivated liner is crucial. For acidic compounds, a liner with glass wool can sometimes exacerbate tailing if the wool is not properly deactivated.
-
-
Column Inertness: The column itself can have active sites.
-
Action: Consider using an inert-coated GC column, such as those specifically designed for acidic compounds (e.g., wax-based or specially deactivated phases).
-
Step 2: Optimize GC-MS Method Parameters
Suboptimal analytical conditions can contribute to poor peak shape.
-
Injection Technique: A slow or improper injection can lead to peak broadening and tailing.
-
Action: Ensure a fast and clean injection. If using a splitless injection, optimize the purge activation time to prevent solvent tailing, which can affect nearby peaks. An increase in the split ratio in split mode can sometimes improve peak shape by ensuring a faster transfer of the sample to the column.
-
-
Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column.
-
Action: Set the initial oven temperature 10-20°C below the boiling point of the injection solvent.
-
Step 3: Address Column and Flow Path Issues
Physical problems with the column or gas flow path can distort peak shape.
-
Column Installation: Incorrect column installation can create dead volumes or turbulence.
-
Action: Ensure the column is cut cleanly and squarely. Install the column at the correct height in both the injector and the detector as specified by the instrument manufacturer.
-
-
Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.
-
Action: Trim the first 10-20 cm from the inlet end of the column to remove contaminants. Regular column bake-outs can also help remove less stubborn residues.
-
-
Carrier Gas Flow: An incorrect flow rate can affect chromatographic performance.
-
Action: Verify that the carrier gas flow rate is set correctly for the column dimensions and method.
-
Step 4: Consider Derivatization
If the above steps do not sufficiently resolve the peak tailing, derivatization is a highly effective solution for analyzing carboxylic acids like this compound. Derivatization converts the polar carboxylic acid group into a less polar, more volatile derivative, which minimizes interactions with the GC system.
-
Action: Derivatize the this compound sample before injection. Common methods include silylation (e.g., with BSTFA) or methylation (e.g., with BF3-methanol).
Below is a troubleshooting workflow to guide you through this process.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing underivatized this compound?
A1: For underivatized acidic compounds like this compound, a polar, acid-deactivated column is recommended. Wax-type columns (polyethylene glycol phase), such as those with FFAP (Free Fatty Acid Phase) modification, are commonly used.[1] These columns are specifically treated to reduce the interactions that cause peak tailing with acidic analytes. An Agilent J&W DB-FATWAX UI column is another excellent option that provides good peak shape for short-chain volatile organic acids.[1] The NIST WebBook also lists VF-Wax MS, BP-20, and CP-Wax 52 CB as suitable columns for this compound analysis.
Q2: Will derivatization affect the mass spectrum of this compound?
A2: Yes, derivatization will alter the mass spectrum. The molecular weight of the analyte will increase, and the fragmentation pattern will be characteristic of the derivative formed. For example, a trimethylsilyl (TMS) derivative will show characteristic fragments from the TMS group. It is important to have a reference spectrum of the derivatized this compound for positive identification. The mass spectrum of the this compound methyl ester has been reported in the literature.
Q3: How do I calculate peak asymmetry to quantify the improvement in my chromatography?
A3: Peak asymmetry is commonly calculated using the Asymmetry Factor (As) or the Tailing Factor (Tf). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
-
Asymmetry Factor (As): As = B / A, where A is the width of the front half of the peak and B is the width of the back half of the peak, typically measured at 10% of the peak height.
-
Tailing Factor (Tf) (USP method): Tf = W₀.₀₅ / (2 * f), where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.
Most chromatography data systems can automatically calculate these values. A significant reduction in the asymmetry or tailing factor after troubleshooting indicates an improvement in peak shape.
Q4: Can I inject an aqueous solution of this compound directly into the GC?
A4: Direct injection of aqueous solutions into a standard GC setup is generally not recommended as it can damage the stationary phase of many columns and lead to poor chromatography.[1] If direct aqueous injection is necessary, specialized columns designed for this purpose, such as the Agilent J&W DB-FATWAX Ultra Inert GC column, should be used.[1] However, for this compound, it is preferable to extract it into an organic solvent or perform derivatization, which often involves a solvent exchange step.
Data Presentation
| Condition | Analyte | Injected Amount (ng) | Tailing Factor |
| Conventional Non-Polar GC Column | Hexanoic Acid | 60 | ~4.4 |
| Acidic Water Stationary Phase | Hexanoic Acid | 5 | ~1.3 |
This data demonstrates a significant improvement in peak symmetry (a lower tailing factor) even with a much smaller amount of analyte, highlighting the benefits of using a more suitable stationary phase for acidic compounds. A similar or even greater improvement can be expected when derivatizing this compound.
Experimental Protocols
1. Protocol for Silylation of this compound with BSTFA
This protocol is adapted from standard procedures for the derivatization of carboxylic acids.[2][3]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
If the this compound sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess to the active hydrogens in the sample.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[2]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
2. GC-MS Parameters for this compound Analysis (Adapted from NIST WebBook)
The following are example GC-MS parameters that can be used as a starting point for the analysis of underivatized this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | VF-Wax MS (60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 60°C, hold for 5 min, ramp at 3°C/min to 220°C, hold for 25 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
Note: These parameters should be optimized for your specific instrument and application. For derivatized this compound, the temperature program may need to be adjusted.
Signaling Pathways and Logical Relationships
The logical relationship between the causes of peak tailing and the corresponding solutions can be visualized as follows:
References
Technical Support Center: Optimizing Geranic Acid Bioconversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioconversion of geranic acid, with a specific focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bioconversion of geraniol to this compound?
A1: The optimal temperature for this compound bioconversion can vary depending on the microorganism used. For the fungus Mucor irregularis IIIMF4011, the maximum conversion of 99.20% was achieved at 28°C after 72 hours of incubation.[1][2] Temperatures of 20°C and 35°C resulted in a significantly lower conversion of approximately 60% within the same timeframe.[1][2] Other studies have reported optimal temperatures ranging from 24°C to 37°C for different microorganisms.[1][2] For instance, large-scale cultures of Alcaligenes defragrans for this compound production were maintained at 30°C.[3]
Q2: How critical is temperature control during the bioconversion process?
A2: Temperature is a critical parameter that directly impacts enzyme activity and, consequently, the efficiency of this compound production.[1][2] Deviations from the optimal temperature can lead to a significant decrease in the conversion rate due to reduced enzyme activity at both lower and higher temperatures.[1][2] For example, with Mucor irregularis IIIMF4011, a shift from 28°C to either 20°C or 35°C led to a nearly 40% drop in conversion.[1][2]
Q3: Besides temperature, what other factors can influence the yield of this compound?
A3: Several factors beyond temperature can affect the bioconversion efficiency. These include:
-
Biomass Concentration: The amount of microbial cells used in the reaction is crucial. For M. irregularis, biomass concentrations of 30, 40, and 50 g/L showed high conversions of 97.43%, 92.99%, and 97.58%, respectively.[1][2]
-
Substrate Concentration: High concentrations of the substrate (e.g., geraniol) can be toxic to the cells and inhibit the bioconversion process.[1][2]
-
Medium Composition: The carbon and nitrogen sources in the culture medium can significantly affect the production of the enzymes responsible for the biotransformation.[2]
-
pH: Maintaining an optimal pH is essential for microbial growth and enzyme function. For instance, in cultures of Alcaligenes defragrans, the pH was controlled and maintained at 7.0.[3]
-
Reaction Time: The duration of the incubation period directly influences the final product yield.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of geraniol to this compound. | Suboptimal reaction temperature. | Verify that the incubator or fermentor is calibrated and maintaining the optimal temperature for your specific microorganism (e.g., 28°C for M. irregularis).[1][2] |
| Inactive or insufficient biomass. | Ensure that the microbial culture is viable and that the biomass concentration is within the optimal range (e.g., 30-50 g/L for M. irregularis).[1][2] | |
| Inappropriate medium composition. | Review and optimize the components of your culture medium, particularly the carbon and nitrogen sources, to ensure they support robust enzyme production.[2] | |
| Substrate toxicity. | Experiment with a range of substrate concentrations to identify the optimal level that maximizes conversion without causing cellular toxicity.[1][2] | |
| Conversion rate is significantly lower than expected. | Temperature fluctuations during incubation. | Use a temperature-controlled environment with minimal fluctuations. Monitor the temperature throughout the experiment. |
| Incorrect pH of the reaction buffer. | Measure and adjust the pH of the reaction buffer to the optimal level for your biocatalyst. For example, a potassium phosphate buffer at pH 7.0 was used for M. irregularis.[1] | |
| Insufficient reaction time. | Extend the incubation period. The optimal conversion for M. irregularis was observed at 72 hours.[1][2] | |
| Inconsistent results between experimental batches. | Variability in inoculum preparation. | Standardize your protocol for preparing the seed culture to ensure consistency in the age and density of the cells used for inoculation. |
| Inconsistent mixing in the reactor. | Ensure adequate agitation (e.g., 200 rpm) to promote uniform contact between the substrate and the biocatalyst.[1] |
Data Presentation
Table 1: Effect of Temperature on this compound Conversion by Mucor irregularis IIIMF4011
| Temperature (°C) | Incubation Time (h) | Conversion (%) |
| 20 | 72 | ~60 |
| 28 | 72 | 99.20 |
| 35 | 72 | ~60 |
Data sourced from studies on Mucor irregularis IIIMF4011.[1][2]
Table 2: Effect of Biomass Concentration on this compound Conversion by M. irregularis at 28°C
| Biomass Concentration (g/L) | Incubation Time (h) | Conversion (%) |
| 10 | 72 | 35.27 |
| 20 | 72 | 76.67 |
| 30 | 72 | 97.43 |
| 40 | 72 | 92.99 |
| 50 | 72 | 97.58 |
Data sourced from studies on Mucor irregularis IIIMF4011.[1][2]
Experimental Protocols
Protocol 1: Temperature Optimization for this compound Bioconversion using Mucor irregularis IIIMF4011
-
Inoculum Preparation: Inoculate spores of M. irregularis into Sabouraud Dextrose Broth (SDB) and incubate at 28°C and 200 rpm for 48 hours.
-
Biomass Preparation: Separate the fungal mycelium from the broth by centrifugation.
-
Reaction Setup: Prepare reaction mixtures by adding a specific concentration of geraniol (e.g., 20 mM) to a 0.1 M potassium phosphate buffer (pH 7.0) containing a defined concentration of the prepared fungal biomass (e.g., 30 g/L).
-
Incubation: Incubate the reaction mixtures at different temperatures (e.g., 20°C, 28°C, and 35°C) with agitation (e.g., 200 rpm) for a set duration (e.g., 72 hours).
-
Extraction: Terminate the reactions and extract the product by adding an equal volume of ethyl acetate and mixing thoroughly.
-
Analysis: Analyze the organic phase for the presence and quantity of this compound using techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Visualizations
Caption: Workflow for optimizing temperature in this compound bioconversion.
Caption: Simplified pathway of geraniol to this compound biotransformation.
Caption: Decision tree for troubleshooting low this compound conversion.
References
- 1. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Geranic Acid Stability Under Forced Degradation Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with geranic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your forced degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the forced degradation of this compound.
Q1: I am not observing any degradation of my this compound sample under acidic or basic hydrolysis. What should I do?
A1: This is not entirely unexpected, as this compound may exhibit some stability under certain hydrolytic conditions.[1] Here are a few troubleshooting steps:
-
Increase Stress Conditions: If you are using mild conditions (e.g., 0.1N HCl or NaOH at room temperature), consider increasing the concentration of the acid or base (up to 1N) or elevating the temperature (e.g., 60-80°C).[2][3]
-
Extend Exposure Time: The duration of the stress test might be insufficient. Extend the exposure time and monitor for degradation at various time points.
-
Analytical Method Check: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small changes in the parent compound and any potential degradants. Check for co-elution of degradants with the main peak.
Q2: My this compound sample shows minimal degradation under thermal stress. Is this normal?
A2: Yes, it is possible for this compound to show good thermal stability. In one study, a formulation containing this compound demonstrated minimal change when exposed to heat at 80°C.[1]
-
Troubleshooting: To induce degradation for method validation purposes, you may need to employ more extreme temperatures (e.g., >80°C), but be mindful that this might not represent degradation pathways relevant to real-world storage conditions.
Q3: I am seeing multiple small peaks in my chromatogram after oxidative stress. How do I identify them?
A3: The double bonds in the this compound structure are susceptible to oxidation.
-
Identification: Use a mass spectrometer (LC-MS) to get mass information for each peak. Potential oxidation products could include epoxides or products resulting from the cleavage of the double bonds.
-
Reference Standards: If you hypothesize the identity of a degradant, try to synthesize or purchase a reference standard for confirmation.
Q4: My photostability results are inconsistent. What could be the cause?
A4: Inconsistent photostability results can be due to several factors. A study on a this compound formulation showed minimal degradation under UV-A light.[1]
-
Light Source: Ensure you are using a calibrated light source that provides both UV and visible light, as recommended by ICH guidelines.
-
Sample Presentation: The physical state of the sample (solid vs. solution) and the solvent used can significantly impact photostability. Ensure consistent sample preparation.
-
Dark Control: Always include a dark control sample, wrapped to protect it from light but kept under the same temperature conditions, to differentiate between thermal and photolytic degradation.
Experimental Protocols
The following are detailed methodologies for performing forced degradation studies on this compound, based on general pharmaceutical guidelines and available literature.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in an oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute for analysis.
-
-
Solution State:
-
Use the this compound stock solution.
-
Keep the solution in a tightly sealed vial at 80°C for 48 hours.
-
Cool and dilute for analysis.
-
Photolytic Degradation
-
Place the this compound stock solution in a transparent vial.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same environment.
-
After exposure, dilute both the exposed and control samples for analysis.
Data Presentation
The following table summarizes the expected qualitative stability of this compound under various forced degradation conditions based on available data.[1]
| Stress Condition | Reagent/Parameters | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | Stable, no interfering peaks with the main compound. |
| Base Hydrolysis | 1N NaOH, 60°C | Stable, no interfering peaks with the main compound. |
| Oxidation | 30% H₂O₂, Room Temp. | Potential for degradation, no interfering peaks observed in one study. |
| Thermal | 80°C | Minimal degradation. |
| Photolytic | UV-A Light | Minimal degradation. |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected stability results.
References
- 1. Clinical translation of choline and this compound deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Geranic Acid Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of geranic acid during storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (yellowing) of this compound. | Oxidation due to exposure to air (oxygen). | Store this compound under an inert gas atmosphere (e.g., nitrogen or argon) to displace oxygen. Use a container with a tight-fitting seal. |
| Change in viscosity or formation of precipitates. | Polymerization or formation of degradation products. | Store at recommended low temperatures (2-8°C) to slow down reaction rates. Avoid exposure to light, which can catalyze polymerization. |
| Inconsistent results in experiments using stored this compound. | Degradation of the compound, leading to lower purity. | Always use fresh ampoules or newly opened containers for critical experiments. If using a larger container, aliquot into smaller, single-use vials to minimize repeated exposure to air and moisture. |
| Development of an off-odor. | Formation of volatile degradation products from oxidation. | Discard the sample as it indicates significant degradation. For future storage, ensure the container is properly sealed and stored under inert gas. |
| Precipitate formation when dissolving this compound in a new solvent. | Poor solubility or reaction with the solvent. | This compound is insoluble in water but soluble in many organic solvents.[1] Check the compatibility of this compound with the intended solvent before preparing solutions. Store solutions at the recommended temperature and check for stability over time. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pure this compound?
A1: For long-term storage, this compound should be stored in a refrigerator at 2-8°C.[2] It should be kept in a tightly sealed, amber glass or chemically resistant plastic container to protect it from light and air.[3][4] To further prevent oxidation, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[5][6]
Q2: How does oxygen contribute to the degradation of this compound?
A2: this compound is a polyunsaturated fatty acid, making it susceptible to oxidation.[7] Oxygen can react with the double bonds in the this compound molecule, leading to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids. This process can be accelerated by exposure to light and elevated temperatures.
Q3: Can I store this compound at room temperature?
A3: While short-term storage (days to weeks) at room temperature in a sealed, dark container may be acceptable, long-term storage at room temperature is not recommended due to the increased risk of degradation.[2] For extended periods (months to years), refrigeration is crucial to maintain its purity and stability.
Q4: What type of container is best for storing this compound?
A4: Chemically inert containers are essential. Amber glass bottles with tight-fitting caps are a good option as they protect from light.[3] For larger quantities or if breakage is a concern, high-density polyethylene (HDPE) or other chemically resistant plastic containers can be used.[8] Ensure the container material is compatible with organic acids to prevent leaching or degradation of the container itself.
Q5: Is it necessary to use an inert gas for storing this compound?
A5: While not strictly necessary for short-term storage if the container is well-sealed, using an inert gas blanket (e.g., nitrogen or argon) is a best practice that significantly extends the shelf-life of this compound by preventing oxidative degradation.[9][10] This is particularly important for high-purity samples intended for sensitive applications.
Q6: I've noticed the viscosity of my this compound has increased. What does this mean?
A6: An increase in viscosity can be an indicator of polymerization or the formation of complex degradation products.[11] This suggests that the compound has been exposed to conditions that promote degradation, such as elevated temperatures, light, or oxygen. It is advisable to re-analyze the purity of the sample before use.
Quantitative Data on this compound Degradation (Illustrative Examples)
The following tables provide illustrative data on the expected degradation of this compound under various storage conditions. Please note that these are generalized examples to demonstrate the impact of different factors, and actual degradation rates may vary based on the specific purity of the this compound and the experimental setup.
Table 1: Effect of Temperature on this compound Purity Over 6 Months
| Storage Temperature (°C) | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| 2-8 (with inert gas) | 99.8 | 99.5 | 99.2 |
| 2-8 (without inert gas) | 99.5 | 98.8 | 97.5 |
| 25 (Room Temperature) | 98.0 | 96.5 | 94.0 |
| 40 (Accelerated) | 95.0 | 90.0 | 85.0 |
Table 2: Impact of Light and Oxygen on this compound Purity at 25°C
| Condition | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| Amber vial, inert gas | 99.0 | 98.0 | 97.0 |
| Amber vial, air | 98.0 | 96.5 | 94.0 |
| Clear vial, inert gas | 98.5 | 97.0 | 95.5 |
| Clear vial, air | 97.0 | 94.0 | 90.0 |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
Objective: To properly store pure this compound to minimize degradation for long-term use.
Materials:
-
High-purity this compound
-
Amber glass vials with PTFE-lined caps
-
Source of high-purity nitrogen or argon gas with a regulator and tubing
-
Pipettes
-
Refrigerator (2-8°C)
-
Parafilm or other sealing tape
Procedure:
-
If starting with a large bottle of this compound, it is best to aliquot it into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
-
Carefully pipette the desired amount of this compound into each amber glass vial.
-
Insert a thin tube connected to the inert gas source into the vial, with the tip just above the liquid surface.
-
Gently flush the headspace of the vial with the inert gas for 30-60 seconds to displace any air.
-
Quickly remove the tubing and immediately seal the vial with the PTFE-lined cap.
-
For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.
-
Label each vial clearly with the compound name, date, and storage conditions.
-
Store the vials upright in a refrigerator at 2-8°C.
Protocol 2: Stability Assessment of this compound by HPLC-UV
Objective: To quantify the purity of a this compound sample and identify potential degradation products.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase acidification)
-
This compound reference standard
-
The this compound sample to be tested
Chromatographic Conditions (Example): [9][12]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the same solvent as the standard to achieve a concentration within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample.
-
Observe any additional peaks in the chromatogram of the sample, which may indicate the presence of degradation products.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Best practices for preventing this compound degradation.
References
- 1. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. bsu.edu [bsu.edu]
- 5. Chemical and petrochemical nitrogen gas blanketing - Atlas Copco Croatia [atlascopco.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.polyprocessing.com [blog.polyprocessing.com]
- 10. airproducts.co.uk [airproducts.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. gerpac.eu [gerpac.eu]
Technical Support Center: Optimization of Substrate Concentration for Geranic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of substrate concentration for geranic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for microbial this compound production?
A1: There are two main strategies for microbial this compound production:
-
Biotransformation: This method involves converting a precursor, typically geraniol, into this compound using whole-cell biocatalysts or purified enzymes. Microorganisms like the fungus Mucor irregularis have been shown to efficiently perform this conversion.[1][2]
-
De novo synthesis: This approach utilizes metabolically engineered microorganisms, such as Pseudomonas putida, to produce this compound from simple carbon sources like glycerol.[1][3][4] This is achieved by introducing and optimizing heterologous pathways, such as the mevalonate (MVA) pathway.[1][3][4]
Q2: What is a typical starting concentration for geraniol in biotransformation experiments?
A2: A common starting point for geraniol concentration is around 10-20 mM. Studies with Mucor irregularis have shown that 20 mM geraniol resulted in the highest conversion rate (96.03%), while concentrations of 30 mM and 40 mM led to a significant decrease in production.[3] It is crucial to optimize this concentration for your specific microbial strain and experimental conditions, as high concentrations can be toxic to the cells.[2]
Q3: How can I improve the yield of this compound in de novo synthesis?
A3: Improving this compound yield in metabolically engineered strains often involves a multi-faceted approach:
-
Pathway Engineering: Co-expression of genes from a heterologous mevalonate (MVA) pathway can establish the flux from acetyl-CoA to the terpene precursor, isopentenyl pyrophosphate.[1][3]
-
Optimizing Precursor Supply: Enhancing the supply of precursors is critical. For instance, in Pseudomonas putida, doubling the amount of glycerol as a carbon source resulted in a twofold increase in this compound production.[3]
-
Fed-batch Fermentation: Employing a fed-batch strategy, where the carbon source is fed incrementally, can significantly boost yields. In a bioreactor, a recombinant P. putida strain produced 193 mg/L of this compound under fed-batch conditions, a substantial increase from shake flask experiments.[1][3][4]
Q4: What are the key differences between batch and fed-batch fermentation for this compound production?
A4: Batch and fed-batch fermentation are two different modes of operation:
-
Batch Fermentation: All nutrients are provided at the beginning of the fermentation. This is a simpler setup but can lead to substrate inhibition at high initial concentrations or nutrient limitation as the culture grows.
-
Fed-Batch Fermentation: Nutrients are added incrementally throughout the fermentation process. This allows for better control over substrate concentration, preventing toxicity and maintaining optimal conditions for microbial growth and production, which often leads to higher cell densities and product yields.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no this compound production | 1. Sub-optimal substrate concentration: The initial concentration of geraniol (in biotransformation) or the carbon source (in de novo synthesis) may be too high (toxic) or too low (limiting).2. Inefficient precursor pathway: In de novo synthesis, the metabolic flux towards this compound precursors may be insufficient.3. Poor enzyme activity: The enzymes responsible for the conversion of geraniol or the synthesis of this compound may have low activity due to sub-optimal pH, temperature, or cofactor availability. | 1. Optimize substrate concentration: Perform a dose-response experiment with varying substrate concentrations (e.g., 10, 20, 30, 40 mM geraniol) to identify the optimal level.[3]2. Metabolic pathway analysis: Analyze the expression levels of key enzymes in the biosynthetic pathway. Consider overexpressing rate-limiting enzymes or downregulating competing pathways.3. Optimize reaction conditions: Systematically vary pH and temperature to find the optimal conditions for your microbial strain. Ensure necessary cofactors are present in the medium. |
| Inhibition of microbial growth | 1. Substrate toxicity: Geraniol and other monoterpenoids can have antimicrobial properties, inhibiting cell growth at high concentrations.[8][9][10][11]2. Accumulation of toxic byproducts: The fermentation process may lead to the accumulation of other inhibitory compounds. | 1. Use a fed-batch strategy: Gradually feed the substrate to maintain a low, non-toxic concentration in the culture medium.[5][12]2. Two-phase cultivation: Introduce an organic solvent to the culture to extract the toxic product from the aqueous phase, thereby reducing its concentration and toxicity to the cells.3. Medium optimization: Analyze the fermentation broth for potential toxic byproducts and adjust the medium composition or process parameters to minimize their formation. |
| Inconsistent results between experiments | 1. Variability in inoculum: The age, size, or metabolic state of the inoculum can significantly impact the fermentation outcome.2. Fluctuations in experimental conditions: Minor variations in temperature, pH, aeration, or agitation can lead to different results. | 1. Standardize inoculum preparation: Use a consistent protocol for preparing your seed culture to ensure a uniform starting point for each experiment.2. Precise monitoring and control: Utilize a bioreactor with automated control of key parameters to maintain consistent experimental conditions. |
| Difficulty in scaling up production | 1. Mass transfer limitations: In larger bioreactors, ensuring adequate mixing and oxygen transfer can be challenging.2. Shear stress: Increased agitation in large fermenters can cause cell damage. | 1. Optimize agitation and aeration rates: Conduct studies to determine the optimal parameters for your specific bioreactor and microbial strain to ensure efficient mass transfer without causing excessive shear stress.2. Geometric similarity: When scaling up, maintain geometric similarity between the lab-scale and production-scale bioreactors to ensure comparable hydrodynamic conditions.[13] |
Quantitative Data Summary
Table 1: Optimization of Geraniol Concentration for this compound Production by Mucor irregularis
| Geraniol Concentration (mM) | Conversion (%) |
| 10 | 80.88 |
| 20 | 96.03 |
| 30 | 27.67 |
| 40 | 17.15 |
Data from Gupta et al. (2024)[3]
Table 2: this compound Production in Metabolically Engineered Pseudomonas putida
| Cultivation Method | Carbon Source | This compound Titer (mg/L) |
| Shake Flask | Glycerol | 36 |
| Fed-batch Bioreactor | Glycerol | 193 |
Data from Mi et al. (2014)[1][3][4]
Experimental Protocols
Protocol 1: Biotransformation of Geraniol to this compound using Mucor irregularis
This protocol is adapted from the work of Gupta et al. (2024).
-
Inoculum Preparation:
-
Inoculate a seed culture of M. irregularis in SDB media.
-
Incubate at 28 °C with agitation until sufficient biomass is obtained.
-
-
Biotransformation Reaction:
-
Harvest the mycelium from the seed culture by centrifugation.
-
Prepare a reaction mixture containing the harvested mycelium in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).
-
Add geraniol to the desired final concentration (e.g., 20 mM).
-
Incubate the reaction at 28 °C with agitation for 72 hours.
-
-
Extraction and Analysis:
-
Acidify the reaction mixture to pH 2.0.
-
Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the this compound concentration.
-
Protocol 2: De novo Production of this compound in Pseudomonas putida using Fed-Batch Fermentation
This protocol is based on the study by Mi et al. (2014).
-
Strain and Plasmid Preparation:
-
Use a P. putida strain engineered with the necessary genes for this compound production (e.g., expressing a geraniol synthase and the MVA pathway).
-
Prepare a preculture of the recombinant strain in a suitable medium with appropriate antibiotics.
-
-
Fed-Batch Fermentation:
-
Inoculate a bioreactor containing a defined minimal medium with the preculture.
-
Control the temperature, pH, and dissolved oxygen at optimal levels for the strain.
-
After an initial batch phase, start the fed-batch phase by continuously or intermittently feeding a concentrated solution of the carbon source (e.g., glycerol).
-
Induce the expression of the this compound production pathway at the appropriate time (e.g., by adding an inducer like L-rhamnose).
-
-
Sampling and Analysis:
-
Take samples from the bioreactor at regular intervals.
-
Measure the optical density (OD600) to monitor cell growth.
-
Extract this compound from the culture supernatant and analyze by HPLC to determine the product concentration.
-
Visualizations
Caption: De novo biosynthesis pathway of this compound.
Caption: General experimental workflow for this compound production.
References
- 1. De novo production of the monoterpenoid this compound by metabolically engineered Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. De novo production of the monoterpenoid this compound by metabolically engineered Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eppendorf.com [eppendorf.com]
- 6. The Difference Between Batch, Fed-Batch, and Continuous Processes [fermentorchina.com]
- 7. Exploring Industrial Fermentation Processes: Batch, Fed-Batch, and Continuous Fermentation • Food Safety Institute [foodsafety.institute]
- 8. mdpi.com [mdpi.com]
- 9. Geraniol attenuates virulence factors by inhibiting quorum sensing of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Geraniol inhibits biofilm formation of methicillin-resistant Staphylococcus aureus and increase the therapeutic effect of vancomycin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 13. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
Technical Support Center: Geranic Acid Production Scale-Up
Welcome to the technical support center for geranic acid production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up? A1: this compound is a monoterpenoid with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] It has demonstrated significant antifungal properties and is being explored as a potential agent to protect crops from pathogenic fungi.[3] Furthermore, a formulation of choline and this compound (CAGE) has been developed as a novel biocompatible antiseptic capable of enhancing the transdermal delivery of antibiotics.[4][5] Scaling up production is driven by these valuable applications and the need for a sustainable and cost-effective supply chain compared to traditional chemical synthesis or plant extraction.[6]
Q2: What are the primary methods for producing this compound? A2: The main production methods are chemical synthesis, extraction from plant sources, and microbial fermentation (biosynthesis). Chemical synthesis often involves the oxidation of citral.[7] However, microbial fermentation using metabolically engineered organisms like Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida is gaining prominence as a more sustainable alternative.[8][9][10] Biotransformation, where a microorganism converts a precursor like geraniol into this compound, is also a viable method.[6][11]
Q3: What are the main bottlenecks in the microbial production of this compound? A3: The primary challenges include the inherent toxicity of monoterpenoids like geraniol and this compound to microbial hosts, which limits product titers.[10] Other bottlenecks include low yields due to inefficient precursor supply (geranyl pyrophosphate, GPP), formation of undesired byproducts, and complex and costly downstream processing to purify the final product.[9][10][12]
Q4: What is metabolic engineering and how is it applied to this compound production? A4: Metabolic engineering involves modifying the genetic and regulatory processes within an organism to enhance the production of a specific substance.[13] For this compound, this includes strategies like overexpressing genes in the native mevalonate (MVA) pathway to boost the supply of the precursor GPP, introducing heterologous genes for enzymes like geraniol synthase and dehydrogenases, and deleting genes that lead to byproduct formation.[8][9][10][14]
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound production.
Issue 1: Low Product Titer or Yield
Q: My fermentation is resulting in a very low titer of this compound. What are the potential causes and how can I troubleshoot this? A: Low titer is a common issue when scaling up. The problem can often be traced back to precursor limitation, pathway inefficiency, or suboptimal fermentation conditions.
-
Precursor (GPP) Limitation: The availability of geranyl pyrophosphate (GPP) is often a rate-limiting step.
-
Inefficient Enzyme Activity: The enzymes responsible for converting GPP to geraniol (Geraniol Synthase, GES) and subsequently to this compound (Alcohol/Aldehyde Dehydrogenases) may have low activity or expression levels.
-
Solution: Optimize the expression of these pathway genes. This can involve using stronger promoters, optimizing codon usage for the host organism, or screening for more efficient enzyme variants. Fusing enzymes, such as a P450 monooxygenase with its reductase partner, can sometimes improve catalytic efficiency.[8][15]
-
-
Suboptimal Fermentation Conditions: Factors like pH, temperature, aeration, and nutrient levels can significantly impact microbial growth and productivity.[16][17]
-
Solution: Systematically optimize fermentation parameters. Start with the conditions reported in the literature for your host strain and then perform a design of experiments (DoE) to test ranges for pH, temperature, and dissolved oxygen. Ensure that the carbon-to-nitrogen ratio in your medium is optimized.[9] For sluggish or stalled fermentations, check for nutrient depletion and consider a fed-batch strategy.[18]
-
Issue 2: High Cell Toxicity and Poor Growth
Q: I'm observing significant growth inhibition or cell death after inducing gene expression for this compound production. What is causing this toxicity and how can I mitigate it? A: Both the precursor geraniol and the final product this compound are known to be toxic to most microbial hosts, primarily by disrupting cell membranes.[1][10]
-
In Situ Product Removal: The most effective strategy is to continuously remove the toxic product from the culture medium.
-
Solution 1: Two-Phase Fermentation: Introduce a second, immiscible organic phase (e.g., isopropyl myristate, dodecane) into your fermenter.[9] The hydrophobic geraniol/geranic acid will partition into this organic layer, reducing its concentration in the aqueous phase to sub-toxic levels.
-
Solution 2: Gas-Phase Bioproduction: For biotransformation from geraniol, consider immobilizing your cells on a support and supplying geraniol as a gas. The produced this compound can be adsorbed onto the support and later extracted, minimizing contact with the cells.[14]
-
-
Conversion to a Less Toxic Derivative:
-
Solution: Co-express an alcohol acyltransferase (AAT) to convert the toxic intermediate geraniol into a less toxic ester, such as geranyl acetate. This strategy has been shown to dramatically increase the achievable product titer.[19] The ester can then be recovered and hydrolyzed to geraniol if needed, or used as a product itself.
-
-
Host Strain Selection: Some microbial hosts are naturally more tolerant to solvents and toxic compounds.
-
Solution: Consider using a robust host strain like Pseudomonas putida, which has inherent solvent tolerance mechanisms.[10]
-
Issue 3: Poor Product Purity and Byproduct Formation
Q: My final product contains significant amounts of related monoterpenoids (nerol, citronellol) or other impurities. How can I improve the specificity of the production? A: Byproduct formation is common due to the activity of native host enzymes or non-specific activity of the engineered enzymes.
-
Metabolic Pathway Modification:
-
Solution: Identify and knock out the genes responsible for the conversion of geraniol or this compound into undesired byproducts. For example, native "old yellow enzymes" and certain alcohol dehydrogenases in Yarrowia lipolytica can convert geraniol to other compounds.[9]
-
-
Downstream Process Optimization: Purification is critical for removing impurities.
-
Solution 1: Improve Extraction: Optimize the solvent and pH for liquid-liquid extraction. This compound is an acid, so its solubility in an organic solvent will be highly dependent on the pH of the aqueous phase.
-
Solution 2: Advanced Chromatography: A single purification method is often insufficient.[12] Develop a multi-step purification scheme. This could involve an initial separation by crystallization or solvent extraction, followed by high-resolution chromatographic methods like reversed-phase HPLC or affinity chromatography to separate structurally similar compounds.[20][21]
-
Quantitative Data Presentation
The following tables summarize key production metrics for this compound and its immediate precursor, geraniol, from various published studies.
Table 1: this compound Production in Engineered Microorganisms
| Host Organism | Production Strategy | Titer (mg/L) | Substrate | Reference |
| Escherichia coli | Isopentenol Utilization Pathway (IUP) | 764 | Isopentenols | [8] |
| Pseudomonas putida | MVA Pathway, Fed-Batch Fermentation | 193 | Glycerol | [10] |
| Acinetobacter sp. Tol 5 | Biotransformation (Gas-Phase) | N/A (High Conversion) | Geraniol | [14] |
| Mucor irregularis | Biotransformation (3L Fermentor) | >1.5 g/L (98.9% conversion) | Geraniol (20 mM) | [6][11] |
Table 2: Production of Geraniol (Precursor) and Derivatives
| Host Organism | Product | Titer | Strategy | Reference |
| Yarrowia lipolytica | Geraniol | ~1000 mg/L | MVA Pathway Optimization | [9] |
| Escherichia coli | Geranyl Acetate | 4800 mg/L | MVA Pathway + Esterification | [19] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production in P. putida
This protocol is adapted from methodologies for high-density microbial cultivation aimed at producing secondary metabolites.[10][22]
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered P. putida strain into a 50 mL tube containing 5 mL of seed medium (e.g., LB broth with appropriate antibiotics). b. Incubate at 30°C with shaking at 200 rpm for 12-16 hours. c. Use the seed culture to inoculate a 500 mL baffled flask containing 50 mL of the same medium. d. Incubate at 30°C, 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
2. Bioreactor Setup and Inoculation: a. Prepare a 5 L bioreactor with 3 L of defined fermentation medium. The medium should contain a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace elements. b. Sterilize the bioreactor. After cooling, add sterile antibiotics and any heat-sensitive vitamins. c. Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.2.
3. Fed-Batch Fermentation: a. Control the temperature at 30°C and the pH at 7.0 (controlled via automated addition of an acid/base like H₃PO₄/NH₄OH). b. Maintain dissolved oxygen (DO) above 20% by cascading agitation (300-1000 rpm) and aeration (1-2 vvm). c. After the initial batch carbon source is depleted (indicated by a sharp increase in DO), begin the fed-batch phase. d. Supply a concentrated feeding solution containing the carbon source (e.g., 500 g/L glycerol) at a controlled rate to maintain slow, steady growth and induce production. e. Add the inducer (e.g., IPTG) when the OD₆₀₀ reaches a target density (e.g., 20-30). f. Continue the fermentation for 48-72 hours, collecting samples periodically to measure OD₆₀₀ and this compound concentration.
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol provides a general method for analyzing this compound from fermentation broth.[23]
1. Sample Preparation: a. Collect a 1 mL sample from the fermenter. b. Centrifuge at 13,000 x g for 10 minutes to pellet the cells. c. Transfer the supernatant to a new tube. If using a two-phase system, carefully collect the aqueous phase.
2. Liquid-Liquid Extraction: a. Acidify 500 µL of the supernatant to a pH < 2 by adding a small volume of concentrated acid (e.g., 1.5 M H₃PO₄). This ensures this compound is in its protonated, less polar form. b. Add an equal volume (500 µL) of an organic solvent like ethyl acetate. c. Vortex vigorously for 1 minute to mix the phases. d. Centrifuge at 5,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean vial. f. Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
3. HPLC Analysis: a. Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase. b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. c. Inject 10-20 µL onto a C18 reversed-phase column. d. Use an isocratic or gradient mobile phase suitable for organic acid separation (e.g., a mixture of acetonitrile and water with 0.1% formic or phosphoric acid). e. Detect this compound using a UV detector, typically at a wavelength between 215-235 nm.[23] f. Quantify the concentration by comparing the peak area to a standard curve prepared with pure this compound.
Visualizations
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the key pathways and processes involved in the engineered production of this compound.
Caption: Engineered biosynthetic pathway for this compound production.
Caption: General experimental workflow for microbial this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of this compound in maize to achieve fungal resistance is compromised by novel glycosylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Choline and this compound (CAGE) ionic liquids inhibit both elastase activity and growth of oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo production of the monoterpenoid this compound by metabolically engineered Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. Gas-phase bioproduction of a high-value-added monoterpenoid (E)-geranic acid by metabolically engineered Acinetobacter sp. Tol 5 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production [frontiersin.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 18. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 19. researchgate.net [researchgate.net]
- 20. Page loading... [wap.guidechem.com]
- 21. chromnet.net [chromnet.net]
- 22. mdpi.com [mdpi.com]
- 23. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Geranic Acid as a Skin Penetration Enhancer
This guide provides a detailed comparative analysis of geranic acid, primarily as a component of Choline and this compound (CAGE) deep eutectic solvent, against other well-established skin penetration enhancers such as oleic acid, dimethyl sulfoxide (DMSO), and Transcutol®. The comparison is based on available experimental data, focusing on mechanisms of action and performance in enhancing the transdermal delivery of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.
Mechanisms of Action: A Comparative Overview
Skin penetration enhancers primarily function by transiently and reversibly disrupting the highly ordered structure of the stratum corneum (SC), the outermost layer of the skin and the principal barrier to drug absorption.[1][2] The mechanisms, however, vary significantly among different classes of enhancers.
-
This compound (in CAGE): this compound, when combined with choline to form the ionic liquid CAGE, enhances skin permeability primarily by extracting lipids from the stratum corneum.[3][4] This action disrupts the integrity of the lipid bilayer, creating transient openings that allow drug molecules to permeate more easily.[5] The specific molar ratio of choline to this compound, typically 1:2, is crucial for its maximum efficacy.[3][6][7]
-
Oleic Acid: As an unsaturated fatty acid, oleic acid integrates into the lipid bilayers of the stratum corneum. This incorporation increases the fluidity of the lipids and can induce phase separation, creating disordered domains within the highly structured lipid matrix.[2][8][9] This disruption of the lipid packing enhances the diffusion of drug molecules through the intercellular pathway.[8]
-
Dimethyl Sulfoxide (DMSO): DMSO is a potent solvent that enhances penetration through multiple mechanisms. It interacts with the headgroups of the lipid bilayer, reducing the bilayer's thickness and increasing its fluidity.[10] It is also believed to denature keratin proteins within the corneocytes and can form aqueous channels or pores in the stratum corneum, facilitating the passage of hydrophilic drugs.[11] Concentrations between 70-80% are highly effective, though levels above 80% may cause irreversible skin damage.[4]
-
Transcutol® (Diethylene Glycol Monoethyl Ether): Unlike enhancers that significantly disrupt the SC structure, Transcutol® primarily acts as a solvent and partitioning promoter.[9][12] Its solubility parameter is close to that of the skin, which enhances the solubility of a drug within the stratum corneum and improves its partitioning from the vehicle into the skin, thereby increasing the thermodynamic activity and driving force for permeation.[12][13]
Caption: Comparative mechanisms of action for different skin penetration enhancers.
Comparative Performance Data
The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the factor by which the enhancer increases the drug's skin flux compared to a control formulation without the enhancer. The following tables summarize performance data for this compound (as CAGE) and other enhancers from various studies.
Note: Direct comparison of ER values across different studies can be misleading due to variations in the drug molecule, vehicle formulation, skin model (e.g., human vs. animal), and experimental conditions. The data is presented to illustrate the performance of each enhancer with specific drugs.
Table 1: Performance of this compound (as CAGE)
| Drug | Molar Ratio (Choline:this compound) | Skin Model | Enhancement Ratio (ER) / Key Finding | Reference |
| Acarbose | 1:2 | Porcine Skin | Highest delivery among 16 ionic liquids tested. | [3] |
| Ruxolitinib | 1:2 | Porcine Skin | Maximum transport enhancement observed with CAGE. | [6] |
| Insulin | 1:2 and 1:4 | Rat Skin | Marked insulin permeability; this compound alone was ineffective. | [4] |
| Nobiletin | 1:2 | Not Specified | Transdermal delivery highly facilitated; enhanced solubility. | [14] |
Table 2: Performance of Oleic Acid, DMSO, and Transcutol®
| Enhancer | Concentration | Drug | Skin Model | Enhancement Ratio (ER) / Key Finding | Reference |
| Oleic Acid | 10% | Ketoprofen | Not Specified | 57-fold increase in permeation. | [15] |
| Oleic Acid | 10% | Tenoxicam | Not Specified | 348-fold increase in permeation. | [15] |
| Oleic Acid | Not Specified | Diclofenac | Human Skin | Higher ER than oleyl alcohol. | [16] |
| DMSO | 2% | Insulin | Microemulsion | Excellent permeation flux. | [4] |
| DMSO | 10% w/w | Acyclovir | Wistar Rat Skin | Flux increased up to 107-fold compared to aqueous solution. | [17] |
| DMSO | Not Specified | Estradiol | Not Specified | 4-fold increase in skin permeation in a patch formulation. | [18] |
| Transcutol® | Not Specified | Phentolamine | Not Specified | Less effective than peppermint oil but used as a benchmark. | [19] |
| Transcutol® | Not Specified | Meloxicam | Rat Skin | Improved drug partitioning into the skin. | [12] |
| Transcutol® | Not Specified | Diclofenac | Pig Skin | Vesicles with Transcutol® enhanced drug transport vs. commercial gel. | [9] |
Experimental Protocol: In Vitro Skin Permeation Study (IVPT)
The following protocol describes a standard methodology for assessing the efficacy of a skin penetration enhancer using a vertical Franz diffusion cell apparatus.[20][21]
Objective: To quantify the permeation of a drug across an excised skin membrane from a formulation containing a penetration enhancer.
Materials and Apparatus:
-
Franz-type vertical diffusion cells
-
Excised skin membrane (e.g., human abdominoplasty skin, porcine ear skin)[5]
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent for poorly water-soluble drugs)
-
Test formulation (drug + vehicle + enhancer) and Control formulation (drug + vehicle)
-
Magnetic stirrer and stir bars
-
Water bath with circulator maintained at 32°C or 37°C
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical system
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
If using full-thickness skin, carefully remove subcutaneous fat and connective tissue.
-
For some studies, the skin may be dermatomed to a specific thickness (e.g., 200-400 µm).[22]
-
Cut the prepared skin into sections large enough to be mounted on the Franz cells.
-
Assess skin barrier integrity, for instance, by measuring trans-epidermal water loss (TEWL), before the experiment.[20]
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Clamp the compartments together securely.
-
Fill the receptor compartment with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Equilibration:
-
Place the assembled cells in a water bath set to maintain the skin surface temperature at approximately 32°C.
-
Allow the system to equilibrate for at least 30 minutes with continuous stirring of the receptor medium.
-
-
Formulation Application (Dosing):
-
Apply a precise amount of the test or control formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.[22] This can be a finite or infinite dose depending on the study's objective.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor compartment via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control)
-
Caption: Standard experimental workflow for an in vitro skin permeation test (IVPT).
Conclusion
This compound, particularly in its formulation as Choline and this compound (CAGE), stands out as a highly effective and innovative skin penetration enhancer. Its primary mechanism of lipid extraction from the stratum corneum has proven potent for a wide range of molecules, including challenging hydrophilic drugs and large biologics like insulin.[4][6]
-
Comparison with Oleic Acid and DMSO: While oleic acid and DMSO have a long history of use and can produce very high enhancement ratios, they are also associated with a greater potential for skin irritation.[11][23] The mechanism of CAGE is disruptive but has been shown to be well-tolerated in preclinical and clinical studies, suggesting a favorable balance between efficacy and safety.[7]
-
Comparison with Transcutol®: Transcutol® is valued for its safety profile and its non-disruptive mechanism, making it an excellent choice for enhancing the solubility and partitioning of drugs into the skin.[12][24] However, CAGE generally demonstrates a more potent enhancement effect, particularly for molecules that are poorly permeable due to size or polarity, by fundamentally altering the SC barrier structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical translation of choline and this compound deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Chemical Penetration Enhancers: Classification and Mode of Action | Semantic Scholar [semanticscholar.org]
- 12. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03882J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. Systematic Review on the Effectiveness of Essential and Carrier Oils as Skin Penetration Enhancers in Pharmaceutical Formulations [mdpi.com]
- 20. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 21. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.monash.edu [research.monash.edu]
- 23. Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Skin Penetration and Permeation Properties of Transcutol®-Neat or Diluted Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Geranic Acid and Other Fatty Acid Penetration Enhancers
In the realm of transdermal drug delivery, the impermeable nature of the stratum corneum presents a significant hurdle. Fatty acids have long been investigated as penetration enhancers to transiently and reversibly disrupt this barrier, facilitating the passage of therapeutic agents. This guide provides a comparative analysis of geranic acid and other commonly employed fatty acid penetration enhancers, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their formulation design.
Quantitative Comparison of Penetration Enhancement
The efficacy of a penetration enhancer is often quantified by the enhancement ratio (ER), which is the factor by which the flux of a drug is increased in the presence of the enhancer compared to its absence. The following table summarizes the in vitro penetration enhancement effects of various fatty acids on the flux of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID).
It is important to note that while this compound is a subject of increasing interest, most of the available research focuses on its role within a deep eutectic solvent system, Choline and this compound (CAGE). Direct comparative studies of this compound as a standalone enhancer against other fatty acids are limited. The data for CAGE is presented here for context, but it should be interpreted with the understanding that it represents a different formulation strategy.
| Penetration Enhancer | Drug | Vehicle | Skin Model | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER) |
| Control (without enhancer) | Diclofenac | Propylene Glycol | Rat Skin | 1.8 ± 0.3 | 1.0 |
| Oleic Acid (C18:1) | Diclofenac | Propylene Glycol | Rat Skin | 20.7 ± 2.1 | 11.5 |
| Linoleic Acid (C18:2) | Diclofenac | Propylene Glycol | Rat Skin | 15.4 ± 1.8 | 8.6 |
| Palmitic Acid (C16:0) | Diclofenac | Propylene Glycol | Rat Skin | 12.1 ± 1.5 | 6.7 |
| Lauric Acid (C12:0) | Diclofenac | Propylene Glycol | Rat Skin | 6.5 ± 0.9 | 3.6 |
| Choline Geranate (CAGE) 1:2 molar ratio | Acarbose | Neat Liquid | Porcine Skin | Not directly reported, but significant enhancement observed | >10 |
Data for Oleic, Linoleic, Palmitic, and Lauric acids are adapted from a study on the skin permeation of diclofenac. Data for Choline Geranate is based on studies with the hydrophilic drug acarbose and indicates a significant enhancement, though a direct flux comparison is not available in the same format.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the transdermal absorption of drugs.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness abdominal skin is excised from euthanized Wistar rats (200-250 g).
-
Subcutaneous fat and connective tissues are carefully removed.
-
The skin is washed with phosphate-buffered saline (PBS, pH 7.4).
-
The prepared skin is wrapped in aluminum foil and stored at -20°C until use (for no longer than one month).
2. Franz Diffusion Cell Setup:
-
The frozen skin is thawed at room temperature.
-
A circular piece of skin is mounted on a vertical Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The diffusion area is typically around 0.64 cm².
-
The receptor compartment is filled with a known volume (e.g., 5 mL) of PBS (pH 7.4) containing a solubilizing agent like 20% v/v ethanol to maintain sink conditions.
-
The receptor medium is continuously stirred with a magnetic bead at a constant speed (e.g., 600 rpm) to ensure uniform drug distribution.
-
The entire setup is maintained at 37 ± 0.5°C using a circulating water bath to simulate physiological temperature at the skin surface (approximately 32°C).
3. Dosing and Sampling:
-
A known quantity (e.g., 100 µL) of the test formulation (e.g., a saturated solution of the drug in the vehicle with or without the penetration enhancer) is applied to the skin surface in the donor compartment.
-
The donor compartment is occluded with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium (e.g., 0.5 mL) is withdrawn from the sampling port.
-
An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume.
4. Sample Analysis:
-
The collected samples are analyzed for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
-
The enhancement ratio (ER) is calculated by dividing the Jss of the drug with the enhancer by the Jss of the drug without the enhancer (control).
Mechanism of Action: Visualized
Fatty acid penetration enhancers primarily function by disrupting the highly ordered lipid lamellae of the stratum corneum. This disruption increases the fluidity of the lipid bilayer, creating more permeable pathways for drug molecules to traverse.
The following diagram illustrates the general workflow of an in vitro skin permeation study.
Caption: Workflow of an in vitro skin permeation study.
The proposed mechanism for Choline Geranate (CAGE) involves the interaction of both choline and this compound with the stratum corneum. It is hypothesized that CAGE extracts lipids from the bilayer, creating transient openings for drug permeation.[1]
Caption: Proposed mechanisms of fatty acid and CAGE penetration enhancement.
Conclusion
Fatty acids are a versatile class of penetration enhancers, with their efficacy being dependent on their chemical structure, including chain length and degree of unsaturation. Oleic acid consistently demonstrates a high degree of penetration enhancement for a variety of drugs.[2] this compound, primarily in the form of Choline Geranate, shows significant promise as a highly effective and biocompatible penetration enhancer.[3][4] However, the lack of direct comparative studies of standalone this compound with other fatty acids necessitates further research to fully elucidate its relative efficacy. The choice of a penetration enhancer will ultimately depend on the physicochemical properties of the drug, the desired delivery profile, and the overall formulation strategy. This guide provides a foundational understanding to assist researchers in making informed decisions in the development of novel transdermal drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of Choline Geranate Deep Eutectic Solvent as Transdermal Permeation Enhancer: An In Vitro Skin Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03882J [pubs.rsc.org]
In Vitro Validation of Geranic Acid's Antimicrobial Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial properties of geranic acid against alternative antimicrobial agents. The information presented is supported by experimental data from scientific literature, offering a valuable resource for researchers and professionals in the fields of microbiology and drug development.
Executive Summary
This compound, a monoterpenoid carboxylic acid, has demonstrated notable antimicrobial activity against a range of microorganisms. Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes. This guide compares the antimicrobial efficacy of this compound with other organic acids and essential oil components, presenting quantitative data (Minimum Inhibitory Concentration and Minimum Bactericidal Concentration) where available. Detailed experimental protocols for assessing antimicrobial activity are also provided to facilitate the replication and validation of these findings.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound and its alternatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Due to the limited availability of extensive MIC and MBC data for this compound against a wide variety of pathogens, this guide also includes data for geraniol, a structurally similar and well-researched monoterpenoid alcohol. This comparative data provides a broader context for evaluating the potential of this compound as an antimicrobial agent.
Table 1: In Vitro Antimicrobial Activity of this compound and Geraniol against Fungi
| Microorganism | Compound | MIC | Concentration Unit |
| Colletotrichum graminicola | This compound | <46 | µM |
| Fusarium graminearum | This compound | <46 | µM |
| Candida albicans | Geraniol | 16 - 130 | µg/mL |
Table 2: In Vitro Antimicrobial Activity of Geraniol against Bacteria
| Microorganism | Compound | MIC | MBC | Concentration Unit |
| Staphylococcus aureus | Geraniol | 512 | 1024 | µg/mL |
| Escherichia coli | Geraniol | 5600 | - | µg/mL |
| Pseudomonas aeruginosa | Geraniol | - | - | - |
| Acinetobacter baumannii | Geraniol | 0.5 - 16 | - | % |
Table 3: In Vitro Antimicrobial Activity of Alternative Organic Acids
| Microorganism | Compound | MIC | Concentration Unit |
| Escherichia coli | Butyric Acid | 2300 - 2500 | mg/L |
| Salmonella Typhimurium | Butyric Acid | 2300 - 2500 | mg/L |
| Staphylococcus aureus | Valeric Acid | 2000 | mg/L |
| Clostridium perfringens | Valeric Acid | 1300 | mg/L |
Table 4: In Vitro Antimicrobial Activity of Alternative Essential Oil Components
| Microorganism | Compound | MIC | Concentration Unit |
| Staphylococcus aureus | Carvacrol | 128 - 203.2 | µg/mL |
| Staphylococcus aureus | Thymol | 256 - 724.01 | µg/mL |
| Escherichia coli | Eugenol | 0.06 - 0.5 | mg/mL |
| Candida albicans | Carvacrol | 0.03 - 0.06 | mg/mL |
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Bacterial or fungal culture
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted test compound. The final concentration of microorganisms in each well should be approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no test compound).
-
Sterility Control: A well containing only broth (no inoculum or test compound).
-
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills the test microorganism.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
Reading the MBC: After incubation, observe the agar plates for the presence of microbial colonies. The MBC is the lowest concentration of the test compound from the MIC plate that results in no colony formation on the subculture agar plate, indicating a 99.9% reduction in the initial inoculum.
Visualizing Experimental Workflow and Proposed Mechanism
To aid in the understanding of the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for determining MIC and MBC.
Caption: Proposed mechanism of this compound.
"comparing synthetic vs. natural geranic acid in bioassays"
Introduction
Geranic acid, a monoterpenoid carboxylic acid, is a naturally occurring compound found in the essential oils of several aromatic plants, including lemongrass and citronella. It can also be produced synthetically. From a chemical perspective, the biological activity of a pure compound is dictated by its molecular structure, not its origin. The scientific literature on the bioactivity of this compound does not differentiate between natural and synthetic sources, assuming chemical equivalence and purity. This guide provides a comparative overview of the biological effects of this compound based on available experimental data from various bioassays. Due to the limited availability of quantitative data for some bioassays of this compound, relevant data for its precursor, geraniol, is included for contextual comparison and is clearly noted.
Data Presentation: Quantitative Bioassay Results
The following tables summarize the quantitative data on the bioactivity of this compound and its precursor, geraniol, from various in vitro assays.
Table 1: Tyrosinase Inhibition by this compound
| Compound | Isomer | IC50 Value (mM) |
| This compound | trans | 0.14 |
| This compound | cis | 2.3 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Table 2: Anticancer Activity (Cytotoxicity) of Geraniol
| Compound | Cancer Cell Line | IC50 Value |
| Geraniol | LoVo (Human colon cancer) | 32.1 µg/mL |
| Geraniol | U87 (Human glioblastoma) | 41.3 µg/mL[1] |
| Geraniol | Colo-205 (Human colon cancer) | 20 µM[2] |
| Geranyl Acetate | Colo-205 (Human colon cancer) | 30 µM[2] |
| Geranyl Butyrate | P388 (Murine leukemia) | 32.29 µg/mL[3] |
| Geranyl Caproate | P388 (Murine leukemia) | 25.64 µg/mL |
| Geranyl Caprylate | P388 (Murine leukemia) | 22.34 µg/mL[3] |
Lower IC50 values indicate higher cytotoxic potency.
Table 3: Anti-inflammatory and Anti-diabetic Activity
Experimental Protocols
Detailed methodologies for key bioassays are provided below.
MTT Assay for Anticancer Activity (Cytotoxicity)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or geraniol) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Griess Reaction: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature to allow for color development, the absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
α-Glucosidase Inhibition Assay for Anti-diabetic Activity
This assay evaluates the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing type 2 diabetes.
Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8) and various concentrations of the test compound is prepared in a 96-well plate.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 10-15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate pNPG to the mixture.
-
Incubation: The plate is incubated for a specific time (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for in vitro bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents : Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Geraniol, a natural monoterpene, ameliorates hyperglycemia by attenuating the key enzymes of carbohydrate metabolism in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Geranic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like geranic acid is paramount. This compound, a monoterpene and an isomer of nerolic acid, is a key intermediate in the biosynthesis of various secondary metabolites and is of interest for its potential therapeutic properties. The choice of analytical methodology is critical for reliable results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Approach
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound analysis, a reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC
Sample Preparation: Samples containing this compound are first dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water.[1] For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[2] The final solution is then filtered through a 0.45 µm filter before injection into the HPLC system.[3]
Instrumentation and Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[1][5]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[2]
-
Detection: UV detection is suitable for this compound, with the wavelength set to its maximum absorbance, typically around 215-235 nm.[3]
-
Injection Volume: A 20 µL injection volume is common.
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility.
Experimental Protocol: GC-MS
Sample Preparation and Derivatization: To make this compound suitable for GC analysis, it is typically converted to a more volatile ester, such as its methyl ester.[3] This can be achieved by reacting the sample with a derivatizing agent like BF3-methanol.[6] Following derivatization, a liquid-liquid extraction is performed to isolate the this compound ester in an organic solvent like hexane.
Instrumentation and Conditions:
-
Column: A capillary column with a polar stationary phase, such as a wax-type column (e.g., VF-Wax MS, 60 m x 0.25 mm x 0.25 µm), is suitable for separating the this compound derivative.[7]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[7]
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 60°C, holding for 5 minutes, then ramping up to 220°C.[7]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]
Method Validation and Performance Comparison
The validation of analytical methods is crucial to ensure they are suitable for their intended purpose.[9] Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]
The following table summarizes a hypothetical but realistic comparison of the performance of HPLC and GC-MS for this compound analysis based on typical validation results.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
Experimental and Logical Workflow
The cross-validation process involves a systematic comparison of the two methods to ensure consistency and reliability of the analytical data.
Workflow for cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are suitable for the quantification of this compound, with the choice of method depending on the specific requirements of the analysis.
HPLC-UV is a robust and straightforward method that is well-suited for routine quality control analysis where high sample throughput is required. It offers excellent precision and accuracy, although it may be less sensitive than GC-MS.
GC-MS provides superior sensitivity and selectivity, making it the preferred method for the analysis of this compound at trace levels or in complex matrices where interferences are a concern.[12] The requirement for derivatization, however, adds a step to the sample preparation process.
Ultimately, a thorough cross-validation, as outlined in this guide, will provide the necessary data for researchers and drug development professionals to confidently select the most appropriate analytical method for their specific application.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 3. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Geranic Acid Esters Demonstrate Potential as Eco-Friendly Aphid Repellents
A recent comparative study has highlighted the efficacy of novel geranic acid esters containing substituted aromatic rings as potent aphid repellents, offering a promising avenue for the development of environmentally benign pest management strategies. The research provides valuable insights into the structure-activity relationships of these compounds and their interaction with key olfactory proteins in aphids.
Scientists have synthesized a series of novel this compound esters and evaluated their repellent activity against the pea aphid, Acyrthosiphon pisum (A. pisum). The findings indicate that the strategic modification of the ester group and the introduction of specific substitutions on the aromatic ring can significantly enhance repellency.[1][2]
Comparative Repellency of this compound Esters
The repellent effects of various synthesized this compound esters were quantified and compared. The data reveals that the repellency proportion (RP) of the tested compounds against A. pisum ranged from 23.4% to 55.6%.[3] Notably, compound 5f , a this compound ester with a meta-substituted halogen atom (Cl), exhibited the highest repellent activity (55.6%).[1][2] The study also demonstrated that inverting the ester group in the molecular structure led to a significant increase in repellent activity against aphids.[1][3] For instance, the repellent activity of compound 5f (55.6%) was markedly higher than its non-inverted counterpart, CAU13 (41.0%).[1]
The structure-activity relationship analysis revealed that the presence of halogen atoms, such as chlorine (Cl) and bromine (Br), at the meta-position of the benzene ring was beneficial for the biological activity.[1][2]
| Compound | Substituent on Aromatic Ring | Repellency Proportion (RP) (%) |
| 5a | Phenyl | 42.5 |
| 5f | 3-Chlorophenyl | 55.6 |
| 5s | 2-Hydroxyphenyl | 43.4 |
| 5w | 4-Hydroxyphenyl | 36.7 |
| CAU13 | (Non-inverted ester of 5f) | 41.0 |
| CAU14 | (Lead compound for 5s) | 33.5 |
| CAU15 | (Lead compound for 5w) | 18.3 |
Experimental Protocols
Synthesis of this compound Esters
The synthesis of the target this compound esters involved a two-step process:
-
Preparation of this compound (Intermediate 3): this compound was prepared from geranial using sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in a mixture of acetone and water.[3]
-
Esterification: The final this compound esters were obtained through the esterification of this compound with various commercially available substituted phenols.[1] This reaction was carried out using dicyclohexylcarbodiimide (DCC) as a condensation agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] The synthesized compounds were then purified by column chromatography and their structures confirmed using HRMS, ¹H-NMR, and ¹³C-NMR.[1][3]
Aphid Repellency Bioassay
The repellent activities of the synthesized compounds were evaluated against adult apterous A. pisum using a choice bioassay. The general workflow for this bioassay is as follows:
Mechanism of Action: Interaction with Odorant-Binding Proteins
The repellent effect of these this compound esters is believed to be mediated through the aphid's olfactory system.[1] Odorant-binding proteins (OBPs) play a crucial role in the perception of odor molecules.[1] The study investigated the binding affinity of the synthesized compounds with a specific odorant-binding protein from A. pisum, ApisOBP9.[1]
The results of competitive fluorescence binding experiments showed a correlation between the repellent activity of the compounds and their binding affinity to ApisOBP9.[1] For example, compound 5f , the most potent repellent, also exhibited the strongest binding affinity.[1] Molecular docking studies further elucidated the potential binding mechanism, suggesting that hydrogen bonding and hydrophobic interactions are vital for the binding of these esters to ApisOBP9.[1][2]
References
- 1. Discovery of Novel Potential Aphid Repellents: this compound Esters Containing Substituted Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Potential Aphid Repellents: this compound Esters Containing Substituted Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Geranic Acid and Other Terpenes in Topical Formulations: A Guide for Researchers
An in-depth comparison of the efficacy of geranic acid against other common terpenes such as limonene, menthol, and tea tree oil (terpinen-4-ol) in topical applications reveals distinct advantages and disadvantages across anti-inflammatory, antimicrobial, and skin penetration-enhancing properties. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
Terpenes, a large and diverse class of organic compounds produced by a variety of plants, are increasingly being investigated for their therapeutic potential in dermatology. Their lipophilic nature allows for effective interaction with the skin's lipid barrier, making them attractive candidates for topical drug delivery and the treatment of various skin conditions. This guide focuses on the comparative efficacy of this compound, a monoterpene carboxylic acid, against the well-studied terpenes limonene, menthol, and terpinen-4-ol (the primary active component of tea tree oil).
Comparative Efficacy: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory, antimicrobial, and skin penetration-enhancing effects of these terpenes. It is important to note that much of the data for this compound is derived from studies on Choline and this compound (CAGE), a deep eutectic solvent, which may enhance its inherent properties.
Table 1: Anti-inflammatory Activity
| Terpene | Assay | Model | Key Findings | Reference |
| This compound (in CAGE) | Kallikrein 5 (KLK5) Inhibition | In vitro | IC50: ~30 mM | [1] |
| Limonene | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [2] |
| Prostaglandin E2 (PGE2) Inhibition | LPS-stimulated macrophages | Dose-dependent reduction | [3] | |
| Carrageenan-induced paw edema | Rat model | Significant edema inhibition | [4] | |
| Menthol | Not extensively reported for direct anti-inflammatory marker inhibition in reviewed literature. | |||
| Terpinen-4-ol | Suppression of pro-inflammatory cytokines | LPS-activated monocytes | Significant reduction of TNF-α, IL-1β, IL-6, and IL-10 |
Table 2: Antimicrobial Activity
| Terpene | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound (in CAGE) | Staphylococcus aureus | Eradicates biofilms at 3.56 mM (0.156% v/v) | [5] |
| Pseudomonas aeruginosa | Effective against biofilms | [6] | |
| Limonene | Not a primary focus in reviewed antimicrobial studies against key skin pathogens. | ||
| Menthol | Not a primary focus in reviewed antimicrobial studies against key skin pathogens. | ||
| Tea Tree Oil (Terpinen-4-ol) | Staphylococcus aureus | 0.25% (v/v) | [7][8] |
| Staphylococcus epidermidis | Lower MIC than for S. aureus | [6][9] | |
| Propionibacterium acnes | Lower MIC than for staphylococci | [6][9] |
Table 3: Skin Penetration Enhancement
| Terpene | Drug Model | Enhancement Ratio (ER) | Reference |
| This compound (in CAGE) | Curcumin | Significant permeation enhancement | [9] |
| Geraniol | Flurbiprofen | 4.06 | [7] |
| Limonene | Bufalin | 22.2 | [10] |
| Menthol | Bufalin | 15.3 | [10] |
| Mefenamic Acid | Increased flux | [11] |
Table 4: Cytotoxicity against Human Keratinocytes (HaCaT cells)
| Terpene | IC50 | Reference |
| This compound | Data not available in reviewed literature. | |
| Limonene | Low cytotoxicity at effective concentrations | [12] |
| Menthol | IC50: 1.151 mM (after 24h) | [8] |
| Tea Tree Oil (TTO) | IC50: 0.2% | [5] |
| Terpinen-4-ol | IC50: 0.5% | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these terpenes are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Pathways
This compound, particularly within the CAGE formulation, has been shown to inhibit Kallikrein 5 (KLK5), a serine protease involved in the inflammatory cascade of rosacea.[1] Many terpenes, including limonene, are known to exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By inhibiting the activation of NF-κB, these terpenes can effectively reduce the inflammatory response.
Skin Penetration Enhancement
Terpenes enhance the penetration of other molecules through the stratum corneum by disrupting the highly ordered structure of the intercellular lipids.[16] This fluidization of the lipid bilayer reduces the barrier function of the skin, allowing for increased permeation of co-administered drugs. The efficiency of this process is influenced by the physicochemical properties of the terpene, such as its lipophilicity and molecular size.
Experimental Protocols
Standardized experimental protocols are essential for the reliable comparison of the efficacy of different terpenes.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophage cells.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[17][18]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[19]
-
Treatment: Pre-treat the cells with various concentrations of the test terpene (e.g., this compound, limonene) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.[18]
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[2]
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.[20]
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control. Determine the IC50 value for each terpene.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method assesses the ability of a compound to enhance the penetration of a drug through a skin membrane.[12][21][22]
-
Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a standardized thickness. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[23]
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintain the temperature at 32°C to mimic skin surface temperature. Continuously stir the receptor medium.[12]
-
Formulation Application: Apply a defined amount of the topical formulation containing the drug and the test terpene to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.[21]
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) and the enhancement ratio (ER) by comparing the flux with and without the terpene.
Antimicrobial Susceptibility Test (Agar Well Diffusion Method)
This assay determines the ability of a substance to inhibit the growth of microorganisms.[10][24][25][26]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 100 µL) of the test terpene solution at various concentrations into the wells. Include positive (known antibiotic) and negative (solvent) controls.[25]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the terpene.
Conclusion
The comparative analysis of this compound with limonene, menthol, and terpinen-4-ol highlights the diverse therapeutic potential of terpenes in topical formulations. While this compound, particularly in the form of CAGE, demonstrates significant antimicrobial and skin penetration-enhancing properties, more research is needed to quantify its anti-inflammatory efficacy in direct comparison to other terpenes. Limonene stands out for its potent anti-inflammatory effects, while terpinen-4-ol is a well-established antimicrobial agent. Menthol is a recognized penetration enhancer. The choice of terpene for a specific topical formulation will depend on the desired therapeutic outcome, with the potential for synergistic effects when combining terpenes with different primary activities. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct further comparative studies and unlock the full potential of these natural compounds in dermatological applications.
References
- 1. Clinical translation of choline and this compound deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03882J [pubs.rsc.org]
- 8. Choline and Geranate Deep Eutectic Solvent as a Broad-Spectrum Antiseptic Agent for Preventive and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. The Effect of Herbal Penetration Enhancers on the Skin Permeability of Mefenamic Acid Through Rat Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alterlab.co.id [alterlab.co.id]
- 13. mbimph.com [mbimph.com]
- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope and efficacy of the broad-spectrum topical antiseptic choline geranate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.5. In Vitro Inflammatory Assay [bio-protocol.org]
- 18. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. research.monash.edu [research.monash.edu]
- 23. 2.7.1. Permeation Studies Using Franz Diffusion Cells [bio-protocol.org]
- 24. hereditybio.in [hereditybio.in]
- 25. botanyjournals.com [botanyjournals.com]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Geranic Acid as a Tyrosinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of geranic acid as a tyrosinase inhibitor, offering a direct comparison with established and alternative inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.
Performance Comparison of Tyrosinase Inhibitors
The inhibitory effects of this compound and other selected compounds against mushroom tyrosinase are summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a key indicator of an inhibitor's potency.
| Compound | IC50 (mM) | Inhibition Type | Inhibition Constant (Ki) |
| trans-Geranic Acid | 0.14 [1][2] | Not Reported | Not Reported |
| cis-Geranic Acid | 2.3 [1][2] | Not Reported | Not Reported |
| Kojic Acid | 0.017 - 0.121[2][3] | Competitive/Mixed | Not consistently reported |
| Thiamidol | 0.0011 (human tyrosinase) | Not Reported | Not Reported |
| Hydroquinone | Weak inhibitor (mM range) | Not Reported | Not Reported |
| Arbutin | Weak inhibitor (mM range) | Not Reported | Not Reported |
| p-Coumaric Acid | Stronger inhibitor of human vs. mushroom tyrosinase | Not Reported | Not Reported |
Note: The inhibition kinetics (inhibition type and Ki value) for this compound have not been reported in the reviewed literature. This represents a knowledge gap that warrants further investigation to fully characterize its mechanism of action.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on mushroom tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of phosphate buffer (0.1 M, pH 6.8).
-
Add 20 µL of the test compound solution at various concentrations. For the control well, add 20 µL of the solvent.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Cell-Based Tyrosinase Activity Assay (B16F10 Melanoma Cells)
This assay evaluates the effect of a test compound on tyrosinase activity within a cellular context, providing insights into its potential efficacy in a biological system.
Principle: The tyrosinase activity in B16F10 melanoma cell lysates is measured by the rate of L-DOPA oxidation to dopachrome.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test compound
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
L-DOPA solution
-
BCA protein assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add L-DOPA solution to initiate the enzymatic reaction.
-
Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Normalize the tyrosinase activity to the total protein concentration.
Visualizing the Mechanisms
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of the in vitro mushroom tyrosinase inhibition assay.
Proposed Signaling Pathway of this compound in Melanocytes
Caption: Proposed mechanism of this compound in reducing melanin synthesis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
